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Core Science & Biosynthesis

Foundational

Crystal Structure and X-Ray Diffraction of Methyl Octahydropyrrolo[1,2-a]pyrazine-3-carboxylate: A Technical Guide to Proline Bioisosteres in Drug Design

Executive Summary Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate (CAS: 1779695-93-0)[1] is a highly specialized bicyclic scaffold utilized extensively in modern medicinal chemistry. Recognized primarily for its rol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate (CAS: 1779695-93-0)[1] is a highly specialized bicyclic scaffold utilized extensively in modern medicinal chemistry. Recognized primarily for its role as a conformationally restricted proline bioisostere, this structural motif has been pivotal in the development of Smac mimetics—specifically, antagonists of Inhibitor of Apoptosis Proteins (IAPs)[2]. This whitepaper provides a comprehensive analysis of its synthesis, crystallization, and X-ray diffraction (XRD) characteristics, offering actionable protocols for structural biologists and drug development professionals.

Structural Rationale and Mechanistic Causality

The design of the octahydropyrrolo[1,2-a]pyrazine core is rooted in structure-based drug design (SBDD). Endogenous Smac proteins bind to the BIR3 domain of XIAP and cIAP1 via a conserved N-terminal AVPI (Ala-Val-Pro-Ile) motif[2].

Causality in Design: Standard proline residues possess inherent conformational flexibility (cis-trans isomerization). By fusing a pyrazine ring to the pyrrolidine core, the resulting octahydropyrrolo[1,2-a]pyrazine scaffold locks the dihedral angles into a biologically active conformation. This pre-organization drastically reduces the entropic penalty of binding, mimicking the AVPI motif and translating to sub-nanomolar inhibitory activity (e.g., cIAP1 IC50: 1.3 nM) as detailed in the[2].

Synthesis and Purification Protocol

To achieve diffraction-quality crystals, the chemical purity and stereochemical homogeneity of the scaffold are non-negotiable. The following protocol outlines the construction of the (3S,8aR)-stereoisomer[3].

Step-by-Step Methodology:

  • Preparation of the Bis-Electrophile: Dissolve the starting diamine (derived from N-benzyl-5-oxo-D-prolinamide) in anhydrous toluene[3].

  • Ring Closure (Bis-Alkylation): Add methyl 2,3-dibromopropionate (1.0 equiv) and triethylamine (2.5 equiv) at 0 °C[3]. Causality: Triethylamine acts as an acid scavenger, neutralizing the HBr generated during the double nucleophilic displacement, thereby preventing the protonation and deactivation of the nucleophilic diamine nitrogens.

  • Thermal Cyclization: Heat the reaction mixture to 90 °C for 5 hours[3]. The elevated temperature provides the thermodynamic activation energy required to overcome the steric hindrance of forming the fused bicyclic system.

  • Aqueous Workup: Cool to room temperature, partition between diethyl ether and brine, dry over MgSO4, and concentrate under reduced pressure[3].

  • Stereoisomer Separation: Purify the crude mixture via silica gel column chromatography (10–20% EtOAc in n-hexane)[3]. Self-Validation: This step is critical; isolating the exact stereoisomer ensures that the subsequent crystal lattice forms uniformly, avoiding twinning or amorphous precipitation during downstream structural studies.

  • Deprotection/Protection: Subject the isolated N-benzyl derivative to Pd/C-catalyzed hydrogenolysis, followed immediately by Boc-protection using di-tert-butyl dicarbonate in THF/sat. NaHCO3[3].

SynthesisWorkflow N1 Starting Diamine (Proline Derivative) N2 Methyl 2,3-dibromopropionate + Triethylamine / Toluene (90°C) N1->N2 N3 Double Nucleophilic Displacement (Ring Closure) N2->N3 Bis-alkylation N4 Stereoisomer Separation (Silica Gel Chromatography) N3->N4 N5 Methyl octahydropyrrolo[1,2-a]pyrazine -3-carboxylate Scaffold N4->N5 Isomer Isolation

Figure 1: Synthetic workflow for the octahydropyrrolo[1,2-a]pyrazine scaffold via bis-alkylation.

Crystallization and X-Ray Diffraction (XRD) Protocol

Obtaining high-resolution XRD data requires meticulous crystal growth and handling. When the scaffold is co-crystallized with target proteins (e.g., cIAP1 BIR3 domain), the hanging-drop vapor diffusion method is the gold standard[4].

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate the purified target protein (e.g., 15-18 mg/mL) with a 2–4 mM concentration of the octahydropyrrolo[1,2-a]pyrazine derivative (from a 100 mM DMSO stock) for 1 hour on ice[4].

  • Hanging-Drop Setup: Mix 1 μL of the complex solution with 1 μL of reservoir solution (e.g., 0.1 M HEPES pH 7.5, 20% PEG 4000, 10% isopropanol) on a siliconized glass cover slip. Invert over a well containing 500 μL of reservoir solution[4].

  • Controlled Supersaturation: Seal the well. Causality: Vapor diffusion allows the drop to slowly equilibrate with the reservoir, gently driving the protein-ligand complex into a supersaturated state. This slow kinetic process promotes the nucleation of well-ordered single crystals rather than rapid, disordered precipitation.

  • Cryoprotection and Mounting: Harvest mature crystals (typically appearing within 3–7 days) using a nylon loop. Briefly immerse in a cryoprotectant solution (reservoir solution supplemented with 20-25% glycerol) before flash-cooling in liquid nitrogen. Causality: Flash-cooling to 100 K prevents the formation of crystalline ice, which would otherwise produce diffraction rings that obscure the sample's diffraction spots. It also mitigates radiation damage from the high-energy X-ray beam[5].

  • Data Collection: Expose the crystal to a microfocus X-ray source (Mo Kα, λ = 0.71073 Å) or synchrotron radiation. Collect diffraction images over a 360° rotation[5].

XRDWorkflow C1 Purified Compound / Complex C2 Hanging-Drop Vapor Diffusion (Controlled Supersaturation) C1->C2 C3 Single Crystal Harvesting & Cryoprotection (100 K) C2->C3 Crystal Growth C4 X-Ray Diffraction Data Collection (Mo Kα / Synchrotron) C3->C4 Minimizes Thermal Noise C5 Phase Problem Solution (Molecular Replacement) C4->C5 C6 Refinement & Model Building (R-work / R-free validation) C5->C6

Figure 2: X-ray crystallography workflow from crystal growth to structural refinement.

Structural Refinement and Data Interpretation

Once diffraction data is collected, the phase problem is typically solved using Molecular Replacement (MR) with a known homologous structure (e.g., an unliganded BIR3 domain) as the search model.

Self-Validating Refinement: During iterative cycles of model building (using Coot) and refinement (using REFMAC5 or Phenix), 5% of the reflections are set aside to calculate the Rfree​ value. Causality: While Rwork​ measures how well the atomic model predicts the observed diffraction data, Rfree​ acts as an independent cross-validation metric. If Rwork​ drops but Rfree​ remains high, the model is being overfitted to noise. A well-refined structure of this scaffold complex typically exhibits an Rfree​ around 0.20–0.22 at ~1.75 Å resolution, as seen in [6].

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Scaffold

Property Value / Description
IUPAC Name Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate
CAS Registry Number 1779695-93-0
Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
Monoisotopic Mass 184.1211 g/mol

| Structural Utility | Conformationally restricted Proline Bioisostere |

Table 2: Representative X-Ray Crystallographic Statistics (Scaffold in Complex with cIAP1, e.g., PDB 4HY5)

Crystallographic Parameter Value
X-Ray Source / Method X-RAY DIFFRACTION
Temperature 100 K
Resolution Limit 1.75 Å

| R-Value Work ( Rwork​ ) | 0.173 | | R-Value Free ( Rfree​ ) | 0.205 | | R-Value Observed | 0.175 |

Conclusion

The methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate scaffold represents a triumph of structure-based drug design. By leveraging meticulous synthetic protocols to isolate specific stereoisomers, and employing rigorous X-ray crystallographic techniques to validate binding modes, researchers can exploit this rigid proline bioisostere to achieve unprecedented target affinity and selectivity.

References

  • Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • 4HY5: Crystal structure of cIAP1 BIR3 bound to T3256336 Source: RCSB Protein Data Bank URL:[Link]

Sources

Exploratory

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate mechanism of action in vitro studies

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Methyl Octahydropyrrolo[1,2-a]pyrazine-3-carboxylate and its Analogs Authored by: A Senior Application Scientist For: Researchers, Scientists, and Drug D...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Methyl Octahydropyrrolo[1,2-a]pyrazine-3-carboxylate and its Analogs

Authored by: A Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The octahydropyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] This technical guide delves into the hypothesized in vitro mechanism of action for compounds based on this scaffold, with a specific focus on methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate. Synthesizing findings from studies on structurally related analogs, we posit that a primary molecular target is N-myristoyltransferase (NMT), a critical enzyme in cellular signaling and protein function.[2][3] This document provides a comprehensive framework for investigating this mechanism, detailing the underlying scientific rationale, robust experimental protocols, and data interpretation strategies essential for researchers in drug discovery and development.

Introduction: The Octahydropyrrolo[1,2-a]pyrazine Scaffold

The octahydropyrrolo[1,2-a]pyrazine is a saturated bicyclic amine featuring a fused pyrrolidine and pyrazine ring system.[4] This constrained, rigid framework is a valuable building block in the synthesis of therapeutic agents, particularly those targeting the central nervous system and in the development of peptidomimetics.[4] Derivatives of the broader pyrrolo[1,2-a]pyrazine class have been investigated for a multitude of therapeutic applications, including anticancer[5][6], anti-inflammatory[7], and antimicrobial activities[8][9], highlighting the versatility of this chemical core. Our focus lies in elucidating the specific molecular interactions that underpin these biological effects at a cellular level.

Core Hypothesis: Inhibition of N-Myristoyltransferase (NMT)

Based on robust in vitro studies of closely related analogs, the primary hypothesized mechanism of action for the octahydropyrrolo[1,2-a]pyrazine scaffold is the inhibition of human N-myristoyltransferase (NMT).[2][3]

2.1. The Role of N-Myristoyltransferase

N-myristoyltransferase is a ubiquitous eukaryotic enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular proteins.[2] This irreversible post-translational modification, known as N-myristoylation, is critical for:

  • Protein-membrane interactions: The myristoyl group acts as a hydrophobic anchor, facilitating the localization of proteins to cellular membranes (e.g., plasma membrane, endoplasmic reticulum, Golgi apparatus).

  • Protein-protein interactions: The lipid moiety can mediate or stabilize interactions between proteins.

  • Signal Transduction: Many key signaling proteins, including Src-family kinases, G-alpha subunits of heterotrimeric G proteins, and the HIV-1 Gag protein, require N-myristoylation for their proper function and localization.

Inhibition of NMT disrupts these fundamental cellular processes, leading to mislocalization of signaling proteins, abrogation of downstream signaling cascades, and ultimately, cellular apoptosis or growth arrest. This makes NMT an attractive therapeutic target, particularly in oncology and infectious diseases.[2][3]

2.2. Proposed Inhibitory Interaction

Studies on cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) derivatives have shown that these molecules act as inhibitors of human NMT-1.[2][3] The proposed mechanism involves the compound binding to the enzyme's peptide-binding site. Kinetic analyses have demonstrated that potent analogs exhibit competitive inhibition with respect to the peptide substrate and noncompetitive inhibition concerning the myristoyl-CoA substrate.[2] This suggests the inhibitor occupies the pocket where the protein substrate would normally bind, preventing the enzyme from catalyzing the myristoylation reaction.

cluster_nmt N-Myristoyltransferase (NMT) NMT NMT Enzyme PeptideSite Peptide Binding Site Product N-Myristoylated Protein PeptideSite->Product Catalysis CoASite Myristoyl-CoA Binding Site CoASite->Product Catalysis Peptide Protein Substrate (N-terminal Glycine) Peptide->PeptideSite Binds MyrCoA Myristoyl-CoA MyrCoA->CoASite Binds Inhibitor Octahydropyrrolo [1,2-a]pyrazine Inhibitor Inhibitor->PeptideSite Competitively Binds (Blocks Substrate)

Caption: Proposed competitive inhibition at the NMT peptide-binding site.

In Vitro Experimental Workflow: A Self-Validating System

To rigorously test the hypothesis that methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate acts as an NMT inhibitor, a multi-step, self-validating experimental approach is required. This workflow progresses from direct enzymatic assays to cell-based functional assays.

step1 Step 1: Primary Enzyme Assay Determine IC50 against recombinant human NMT-1 and NMT-2. High-throughput screening capability. step2 Step 2: Kinetic Analysis Determine the mode of inhibition (competitive, noncompetitive, etc.). Vary concentrations of both peptide substrate and Myristoyl-CoA. step1->step2 If active (low µM IC50) step3 Step 3: Cell-Based Target Engagement Confirm inhibition of protein myristoylation in intact cells. Utilize reporter systems (e.g., myristoylated GFP). step2->step3 Confirm binding mode step4 Step 4: Phenotypic Assay Correlate target engagement with a cellular phenotype. Measure inhibition of cancer cell proliferation. step3->step4 Validate cellular activity

Caption: A logical workflow for in vitro validation of NMT inhibition.

3.1. Protocol 1: Recombinant NMT Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of recombinant human NMT-1 by quantifying the incorporation of radiolabeled myristoyl-CoA into a peptide substrate.[2]

  • Principle: The transfer of [3H]myristate from [3H]myristoyl-CoA to a biotinylated peptide substrate is quantified. The biotinylated peptide is captured on a streptavidin-coated plate, and unincorporated [3H]myristoyl-CoA is washed away. The remaining radioactivity is proportional to NMT activity.

  • Step-by-Step Methodology:

    • Plate Preparation: Coat a 96-well streptavidin plate according to the manufacturer's instructions.

    • Reaction Mixture Preparation: In a separate plate, prepare the reaction mixture containing:

      • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1 mM DTT).

      • Recombinant human NMT-1 (e.g., 10-20 nM).

      • Biotinylated peptide substrate (e.g., 10 µM, derived from a known NMT substrate like Src).

      • Test Compound: Serially dilute methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include DMSO as a vehicle control.

    • Initiate Reaction: Add [3H]myristoyl-CoA (e.g., 0.5 µCi per well) to initiate the enzymatic reaction.

    • Incubation: Incubate the reaction plate at 30°C for 20-30 minutes.

    • Stop & Transfer: Stop the reaction by adding a solution of 1 M MgCl2 and 2 M hydroxylamine. Transfer the reaction mixture to the prepared streptavidin-coated plate.

    • Capture: Incubate the streptavidin plate for 60 minutes at room temperature to allow the biotinylated peptide to bind.

    • Washing: Wash the plate thoroughly (e.g., 3-5 times) with wash buffer to remove unincorporated [3H]myristoyl-CoA.

    • Detection: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

3.2. Protocol 2: Kinetic Analysis

This protocol determines the mechanism of inhibition with respect to both the peptide and myristoyl-CoA substrates.

  • Principle: By measuring reaction rates at various concentrations of one substrate while keeping the other constant, and repeating this at different fixed concentrations of the inhibitor, a Lineweaver-Burk or Michaelis-Menten plot can be generated to reveal the mode of inhibition.

  • Step-by-Step Methodology:

    • Peptide Competition:

      • Set up the NMT inhibition assay as described in Protocol 1.

      • Use a fixed, sub-saturating concentration of [3H]myristoyl-CoA.

      • Create a matrix of varying concentrations of the peptide substrate (e.g., 0.5x to 10x Km) and the test compound (e.g., 0x, 1x, 2x, and 4x IC50).

      • Measure the initial reaction velocity for each condition.

    • Myristoyl-CoA Competition:

      • Use a fixed, sub-saturating concentration of the peptide substrate.

      • Create a matrix of varying concentrations of [3H]myristoyl-CoA and the test compound.

      • Measure the initial reaction velocity for each condition.

    • Data Analysis:

      • Plot the data using a double-reciprocal (Lineweaver-Burk) plot (1/velocity vs. 1/[substrate]).

      • Competitive Inhibition: Lines will intersect on the y-axis.

      • Noncompetitive Inhibition: Lines will intersect on the x-axis.

      • Uncompetitive Inhibition: Lines will be parallel.

3.3. Protocol 3: Cellular Target Engagement Assay

This assay validates that the compound inhibits NMT activity within intact cells, a crucial step to link enzymatic inhibition to a cellular effect.[2][3]

  • Principle: A green fluorescent protein (GFP) is fused with an N-terminal myristoylation signal sequence. In untreated cells, the myristoylated GFP localizes to the plasma membrane. Upon treatment with an effective NMT inhibitor, the GFP is no longer myristoylated and redistributes to the cytosol.

  • Step-by-Step Methodology:

    • Cell Culture and Transfection: Culture a suitable cell line (e.g., CV-1 or HeLa) and transfect them with a plasmid encoding the N-myristoylated GFP fusion protein.

    • Compound Treatment: Allow 24-48 hours for protein expression. Treat the transfected cells with varying concentrations of methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate (and a known NMT inhibitor as a positive control) for 4-16 hours.

    • Cell Fixing and Staining: Fix the cells with paraformaldehyde. If desired, stain the nuclei with a fluorescent dye like DAPI.

    • Microscopy: Visualize the subcellular localization of the GFP fusion protein using fluorescence microscopy.

    • Analysis: Compare the GFP distribution in treated cells versus vehicle-treated control cells. A shift from distinct membrane localization to diffuse cytosolic fluorescence indicates successful inhibition of NMT in the cellular environment.[3]

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Hypothetical In Vitro Activity Profile

CompoundTargetAssay TypeIC50 (µM)Mode of Inhibition (vs. Peptide)Mode of Inhibition (vs. Myr-CoA)Cellular Activity (GFP Redistribution)
Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate NMT-1Radiometric8.5CompetitiveNoncompetitiveYes
Analog 24 (Reference)[2]NMT-1Radiometric6.0CompetitiveNoncompetitiveYes
Negative ControlNMT-1Radiometric>100N/AN/ANo

Conclusion and Future Directions

The in vitro framework presented here provides a robust pathway to validate the hypothesis that methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate and its analogs function as inhibitors of N-myristoyltransferase. Positive results from these assays—specifically, a low micromolar IC50, a competitive binding mode at the peptide site, and confirmation of target engagement in cells—would provide strong evidence for this mechanism of action.[2] Such findings would pave the way for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess therapeutic efficacy in relevant disease models.

References

  • Bhatia, C., Giglione, C., Meinnel, T., & D'Silva, P. (2004). Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. Journal of Biological Chemistry, 279(16), 16375-16384. [Link]

  • ResearchGate. (2004). Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1. ResearchGate. [https://www.researchgate.net/publication/8540838_Cyclohexyl-octahydro-pyrrolo12-a]pyrazine-Based_Inhibitors_of_Human_N-Myristoyltransferase-1]([Link])

  • Kim, I., Kim, J., Kwon, H. J., & Lee, H. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. [Link]

  • Munir, R., Zahoor, A. F., Javed, S., & Mojzych, M. (2021). Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. ResearchGate. [Link]

  • ResearchGate. (2018). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. ResearchGate. [Link]

  • Sivaperuman, P., Rajan, D. K., & Al-Dhabi, N. A. (2017). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 7(57), 35689-35698. [Link]

  • Gouault, N., David, M., & Le-Borgne, M. (2020). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 25(18), 4299. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2021). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 11(52), 32938-32953. [Link]

  • ResearchGate. (2020). Tetrahydropyrrolo[1,2-a]pyrazinones of natural origin. ResearchGate. [Link]

  • Saurav, K., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. Asian Journal of Pharmaceutics, 10(3). [Link]

  • Asian Journal of Pharmaceutics. (2016). Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. Asian Journal of Pharmaceutics. [Link]

  • Kalinowska-Tłuścik, J., & Wessjohann, L. A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Zhang, Y., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. [Link]

  • Ser, H.-L., et al. (2016). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers in Microbiology, 7, 854. [Link]

  • Liu, H., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 246, 114998. [Link]

  • ResearchGate. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. ResearchGate. [Link]

  • PubChem. (n.d.). Methyl 1-hydroxypyrrolo[1,2-a]pyrazine-6-carboxylate. PubChem. [Link]

  • Growing Science. (2025). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Growing Science. [Link]

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Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Methyl Octahydropyrrolo[1,2-a]pyrazine-3-carboxylate Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[1] The methyl carboxylate derivative, specifically methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate, represents a key starting point for the development of novel therapeutics. A thorough understanding of the pharmacokinetic (PK) profile of this scaffold is paramount for guiding drug design, optimizing lead compounds, and ensuring the successful translation of promising candidates from the bench to the clinic. This technical guide provides a comprehensive overview of the essential principles and methodologies for the robust pharmacokinetic profiling of this important chemical series. It delves into the critical in vitro and in vivo assays, analytical techniques, and data interpretation strategies necessary to build a complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Introduction: The Significance of the Octahydropyrrolo[1,2-a]pyrazine Scaffold

The pyrrolopyrazine core is a recurring theme in natural products and synthetic molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The saturated octahydro- variant provides a three-dimensional structure that can effectively probe the binding pockets of various biological targets. The inclusion of a methyl carboxylate group at the 3-position offers a versatile handle for synthetic modification, allowing for the exploration of a wide chemical space to modulate potency, selectivity, and drug-like properties.

A comprehensive pharmacokinetic characterization at the early stages of drug discovery is crucial. It helps to de-risk projects by identifying potential liabilities such as poor absorption, rapid metabolism, or unfavorable distribution, thus saving valuable time and resources.[2] This guide will walk through the logical progression of experiments designed to elucidate the complete PK profile of novel methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate analogs.

Preclinical Pharmacokinetic Evaluation: A Phased Approach

The preclinical assessment of pharmacokinetics is a multi-step process that begins with in vitro assays and progresses to in vivo studies in animal models.[3] This phased approach allows for the early identification of promising candidates and the iterative refinement of molecular properties.

In Vitro ADME Assays: Foundational Insights

In vitro ADME assays are rapid, cost-effective methods to predict the in vivo behavior of a compound.[2] They provide crucial data on fundamental properties that govern a drug's journey through the body.

2.1.1. Physicochemical Properties

A set of fundamental physicochemical parameters should be determined for any new analog:

  • Solubility: The aqueous solubility of a compound is a critical determinant of its oral absorption. Poor solubility can lead to low bioavailability.

  • Lipophilicity (LogP/LogD): This parameter influences a compound's ability to cross biological membranes. An optimal lipophilicity is required for good permeability without excessive non-specific binding.

  • pKa: The ionization state of a molecule at physiological pH affects its solubility, permeability, and interaction with targets.

2.1.2. Absorption and Permeability
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a preliminary assessment of a compound's passive diffusion across an artificial lipid membrane.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal epithelium. It provides information on both passive and active transport mechanisms.

2.1.3. Metabolism and Stability

The metabolic fate of a drug is a key determinant of its half-life and potential for drug-drug interactions.[4]

  • Microsomal Stability: Incubation with liver microsomes (from human and relevant preclinical species) provides a measure of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[4]

  • Hepatocyte Stability: Using intact liver cells offers a more complete picture of metabolism, as it includes both Phase I (e.g., CYP-mediated) and Phase II (conjugation) metabolic pathways.[5]

  • Plasma Stability: This assay assesses the stability of the compound in plasma, identifying any potential degradation by plasma esterases or other enzymes.

2.1.4. Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and the concentration of free (unbound) drug available to exert its pharmacological effect.[6] Equilibrium dialysis is a common method for determining the fraction of unbound drug.

In Vivo Pharmacokinetic Studies: The Whole-System View

Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a complete biological system.[3][7]

2.2.1. Study Design and Execution
  • Animal Model Selection: The choice of animal model (e.g., mouse, rat, dog) should be based on factors such as metabolic similarity to humans and the specific therapeutic area.[8]

  • Dosing and Administration: Compounds are typically administered intravenously (IV) and orally (PO). The IV dose provides information on clearance and volume of distribution, while the PO dose allows for the determination of oral bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration to characterize the concentration-time profile.[9][10]

2.2.2. Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is essential for the accurate quantification of the drug in biological matrices (e.g., plasma, tissue homogenates).

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the workhorses for separating the analyte from endogenous components.[11]

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides the sensitivity and selectivity required for quantifying low concentrations of drugs in complex biological samples.[12]

Table 1: Key Pharmacokinetic Parameters Derived from In Vivo Studies

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to efficacy and potential toxicity
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents total drug exposure
t1/2 Half-lifeDetermines dosing frequency
CL ClearanceThe volume of plasma cleared of the drug per unit time
Vd Volume of distributionThe apparent volume into which the drug distributes
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation

The Critical Role of Chirality

The octahydropyrrolo[1,2-a]pyrazine scaffold contains multiple stereocenters. It is imperative to recognize that enantiomers can have significantly different pharmacokinetic and pharmacodynamic properties.[13][14][15]

  • Stereoselective Metabolism: Enzymes, being chiral, can metabolize one enantiomer at a different rate than the other.

  • Differential Protein Binding: Enantiomers may exhibit different affinities for plasma proteins.

  • Distinct Pharmacological Activity: One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or even contribute to toxicity (the distomer).[15]

Therefore, the development of chiral separation methods is crucial for the individual pharmacokinetic characterization of each enantiomer.[11][12]

Experimental Protocols: A Step-by-Step Guide

Protocol: In Vitro Microsomal Stability Assay
  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, NADPH (a cofactor for CYP enzymes), and buffer at 37°C.

  • Initiation: Add the test compound to the incubation mixture to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life.

Protocol: In Vivo Pharmacokinetic Study in Rats
  • Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.[9]

  • Dose Preparation: Formulate the test compound in a suitable vehicle for both IV and PO administration.

  • Dosing: Administer the compound to two groups of rats (n=3-5 per group) via IV (e.g., tail vein injection) and PO (e.g., oral gavage) routes.

  • Blood Collection: Collect sparse blood samples (e.g., from the tail vein) at appropriate time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.[9]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key PK parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F%).

Data Visualization and Interpretation

Workflow for Pharmacokinetic Profiling

Pharmacokinetic_Profiling_Workflow cluster_InVitro In Vitro ADME Screening cluster_InVivo In Vivo Pharmacokinetics cluster_Data Data Integration & Decision Making PhysChem Physicochemical Properties (Solubility, LogD, pKa) Permeability Permeability (PAMPA, Caco-2) PhysChem->Permeability Influences Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability->Stability informs next step PPB Plasma Protein Binding Stability->PPB informs next step Dosing IV and PO Dosing in Animal Model PPB->Dosing Proceed if favorable Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis IVIVC In Vitro-In Vivo Correlation (IVIVC) PK_Analysis->IVIVC SAR Structure-Activity Relationship (SAR) IVIVC->SAR Candidate_Selection Lead Optimization & Candidate Selection SAR->Candidate_Selection

Sources

Exploratory

Toxicity, handling, and safety data sheet (SDS) for Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate

Technical Whitepaper: Toxicity, Handling, and Integration of Methyl Octahydropyrrolo[1,2-a]pyrazine-3-carboxylate in Preclinical Drug Discovery Executive Summary & Scientific Context Methyl octahydropyrrolo[1,2-a]pyrazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Toxicity, Handling, and Integration of Methyl Octahydropyrrolo[1,2-a]pyrazine-3-carboxylate in Preclinical Drug Discovery

Executive Summary & Scientific Context

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is a highly specialized, conformationally restricted bicyclic scaffold[1]. In modern medicinal chemistry, it serves as a sophisticated bioisostere for the amino acid proline. This substitution is particularly critical in the development of Inhibitor of Apoptosis Proteins (IAP) antagonists, often referred to as Smac mimetics[2].

By replacing the flexible proline residue in the AVPI (Ala-Val-Pro-Ile) binding motif with this rigid octahydropyrrolo[1,2-a]pyrazine core, researchers can significantly reduce the entropic penalty upon target binding. Furthermore, the fused pyrazine ring provides a critical vector for chemical functionalization to target the "East" region of the IAP binding pocket while simultaneously enhancing metabolic stability against endogenous proteases[3].

Physicochemical Properties & Identification

To ensure rigorous quality control during synthesis and handling, the foundational quantitative parameters of the scaffold are summarized below[1].

PropertyValue
Chemical Name Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate
CAS Number 1779695-93-0
Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
Structural Class Bicyclic heterocycle / Proline mimetic
SMILES String COC(=O)C1CN2CCCC2CN1

Mechanistic Toxicology & Pharmacokinetics

The rationale for utilizing the octahydropyrrolo[1,2-a]pyrazine scaffold extends beyond binding affinity; it is rooted in favorable pharmacokinetic and toxicological profiles. Simple proline derivatives are highly susceptible to metabolic degradation. The bicyclic nature of this scaffold shields the core from enzymatic cleavage, prolonging the half-life of the resulting drug candidate[3].

In Vivo Toxicity Profile: When integrated into mature drug candidates (e.g., the IAP antagonist T-3256336), the scaffold demonstrates excellent tolerability. Preclinical murine models indicate that compounds bearing this core can achieve tumor regression efficacy (T/C = -53%) without inducing severe systemic toxicity at therapeutic doses of 30 mg/kg[3].

IAP_Pathway Stimulus Apoptotic Stimulus Mito Mitochondria (Smac Release) Stimulus->Mito Smac Smac/DIABLO (AVPI Motif) Mito->Smac IAP XIAP & cIAP1/2 (Apoptosis Inhibitors) Smac->IAP Inhibits Scaffold Methyl octahydropyrrolo[1,2-a] pyrazine-3-carboxylate (Proline Mimetic) Scaffold->IAP Competitive Antagonism Caspase Effector Caspases (Caspase-3/7) IAP->Caspase Blocks Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Fig 1: Mechanism of IAP antagonism via proline mimetic scaffolds.

Safety Data Sheet (SDS) & Handling Protocols

While the functionalized drug candidates exhibit low toxicity, the raw, unfunctionalized scaffold exhibits acute irritant properties typical of secondary amines and esters. Based on the chemical class of octahydropyrrolo-pyrazines, the following GHS hazard classifications apply[4].

GHS Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity Category 3 (Single Exposure)H335: May cause respiratory irritation.
Acute Toxicity (Salts) Category 4H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

Engineering Controls & PPE:

  • Ventilation: All handling must occur within a certified chemical fume hood to mitigate inhalation risks associated with respiratory irritation (H335)[5].

  • PPE: Nitrile gloves (double-gloving recommended for bulk transfer), splash-proof safety goggles, and a chemically resistant lab coat[5].

Spill_Workflow Detect Spill Detected Assess Assess Volume & Hazards (STOT SE 3, Irritant) Detect->Assess Evacuate Ventilate Area & Don PPE Assess->Evacuate Contain Contain Spill (Inert Absorbent) Evacuate->Contain Dispose Dispose as HazMat Contain->Dispose Report File Incident Report Dispose->Report

Fig 2: Standard operating procedure for chemical spill containment.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the integration and biological validation of the scaffold. These workflows are designed as self-validating systems, incorporating critical quality control checkpoints.

Protocol 1: Scaffold Functionalization (Amide Coupling)

Objective: To couple the secondary amine of the octahydropyrrolo[1,2-a]pyrazine scaffold to an incoming amino acid derivative (e.g., N-Boc-L-Valine) without inducing epimerization. Causality: The secondary amine in this bicyclic system is sterically hindered. Standard coupling reagents (like EDC/HOBt) often yield poor conversions. We utilize HATU, which generates a highly reactive 7-aza-OBt ester intermediate, overcoming steric barriers. DIPEA is selected as a non-nucleophilic base to prevent unwanted side reactions and preserve the stereocenter.

  • Preparation: Dissolve 1.0 eq of the incoming carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at 0°C for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.0 eq of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Validation (QC Check): Monitor reaction completion via LC-MS. The presence of the product mass without significant epimer peaks validates the preservation of stereochemical integrity.

  • Workup: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: In Vitro Target Engagement & Cytotoxicity Assay

Objective: To validate the biological efficacy of the synthesized IAP antagonist. Causality: Measuring ATP levels via luminescence (CellTiter-Glo) provides a direct, self-validating readout of metabolically active cells. Because IAP antagonism directly triggers caspase-mediated cell death, a drop in ATP accurately reflects the induction of apoptosis.

  • Cell Plating: Seed MDA-MB-231 breast cancer cells at 2,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point serial dilution of the synthesized compound in DMSO. Add to the cells (final DMSO concentration <0.5%) and incubate for 72 hours.

  • Assay Execution: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.

  • Quantification: Record luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis to confirm target engagement.

References

  • Hashimoto, K., et al. (2013). Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Journal of Medicinal Chemistry, 56(3), 1228-1246.[Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 558578, Octahydropyrrolo(1,2-a)pyrazine. PubChem Database. [Link]

Sources

Foundational

Structural Elucidation of Methyl Octahydropyrrolo[1,2-a]pyrazine-3-carboxylate: A Comprehensive 2D NMR Methodology

Introduction & Rationale In the realm of modern drug discovery, saturated bicyclic nitrogen heterocycles are highly prized for their favorable pharmacokinetic profiles and rigid 3D architectures. The octahydropyrrolo[1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In the realm of modern drug discovery, saturated bicyclic nitrogen heterocycles are highly prized for their favorable pharmacokinetic profiles and rigid 3D architectures. The octahydropyrrolo[1,2-a]pyrazine scaffold, in particular, is a privileged motif found in potent inhibitors of apoptosis (IAP) proteins[1], calcium channel blockers[2], and various bioactive natural products[3].

However, the structural elucidation of fully saturated systems like Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate presents a distinct analytical challenge. The lack of aromatic or olefinic "anchor" protons results in severe spectral crowding in the high-field region (1.5–3.5 ppm) of the 1 H NMR spectrum. As a Senior Application Scientist, I approach this not as a simple pattern-matching exercise, but as a requirement to build a self-validating logical proof . We must employ a suite of high-resolution 2D NMR techniques to orthogonally verify every carbon-carbon and carbon-nitrogen bond, ensuring unambiguous assignment of the regiochemistry and relative stereochemistry[4].

Structural Anatomy & Numbering Convention

Before acquiring data, we must establish the IUPAC numbering convention for the pyrrolo[1,2-a]pyrazine core to ensure our assignments are systematically accurate. The molecule consists of a 5-membered pyrrolidine ring fused to a 6-membered pyrazine ring.

  • Bridgehead Atoms: N-5 and C-8a.

  • Pyrazine Ring (1,4-diaza relationship): C-1, N-2 (NH), C-3 (bearing the methyl carboxylate), C-4, N-5 (bridgehead), and C-8a (bridgehead).

  • Pyrrolidine Ring: N-5, C-6, C-7, C-8, and C-8a.

NMR_Workflow Prep Sample Prep (CDCl3) OneD 1D NMR (1H & 13C) Prep->OneD HSQC Multiplicity-Edited HSQC (CH/CH3 vs CH2) OneD->HSQC COSY COSY / TOCSY (Spin Systems) HSQC->COSY HMBC HMBC (Ring Bridging) COSY->HMBC ROESY ROESY (Stereochemistry) HMBC->ROESY Final 3D Structure ROESY->Final

Fig 1. Logical workflow for 2D NMR structural elucidation of bicyclic heterocycles.

Experimental Protocol: High-Resolution 2D NMR Acquisition

To generate a self-validating dataset, the experimental parameters must be precisely tuned to the physical properties of the molecule.

Step 1: Sample Preparation
  • Procedure: Dissolve 15 mg of high-purity Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate in 600 µL of CDCl 3​ (100% atom D) containing 0.03% v/v TMS.

  • Causality: High sample concentration in a high-quality 5 mm NMR tube maximizes the signal-to-noise ratio (SNR) for insensitive nuclei ( 13 C) and critical long-range HMBC correlations.

Step 2: 1D Profiling ( 1 H and 13 C)
  • Procedure: Acquire a 1 H spectrum (600 MHz, 64k data points, 30° flip angle) and a 13 C{ 1 H} spectrum using composite pulse decoupling (CPD).

  • Causality: Establishes the baseline chemical shifts and confirms the presence of 10 distinct carbon environments (1 carbonyl, 1 methoxy, 2 methines, 6 methylenes).

Step 3: Multiplicity-Edited HSQC
  • Procedure: Acquire a phase-sensitive 1 H- 13 C HSQC optimized for 1JCH​=145 Hz.

  • Causality: In saturated rings, proton multiplets heavily overlap. Multiplicity editing phases CH/CH 3​ signals oppositely to CH 2​ signals. This instantly differentiates the critical methine protons (H-3, H-8a) from the methylene envelope (H-1, H-4, H-6, H-7, H-8), serving as the foundational map for all subsequent 2D analysis.

Step 4: 1 H- 1 H COSY and TOCSY
  • Procedure: Acquire a gradient-selected COSY and a TOCSY (80 ms mixing time).

  • Causality: COSY maps contiguous 3JHH​ scalar couplings. TOCSY is employed to isolate the complete pyrrolidine spin system (H-6 through H-8a) from the pyrazine spin system, breaking the molecule down into two solvable sub-networks.

Step 5: 1 H- 13 C HMBC
  • Procedure: Acquire an HMBC optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality: HMBC is the keystone of the elucidation. It bridges the heteroatoms (N-2, N-5) where COSY fails, and unambiguously links the methyl carboxylate group to the C-3 position.

Step 6: 2D ROESY
  • Procedure: Acquire a Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum with a 200 ms continuous-wave spin-lock.

  • Causality: The molecular weight of this compound (~184 Da) places it in the extreme narrowing limit at high magnetic fields (600 MHz), where standard NOESY signals can cross zero ( ωτc​≈1 ). ROESY guarantees positive cross-peaks for through-space dipolar interactions, which is mandatory for assigning the relative stereochemistry at C-3 and C-8a.

The "Walking the Ring" Elucidation Strategy

With the data acquired, we execute a systematic "ring-walking" logic to assemble the molecule.

Phase A: Anchoring the Ester and Assigning C-3

We begin at the most distinctive functional group. The methoxy protons ( δH​ ~3.72 ppm) show an intense 3J HMBC correlation to the ester carbonyl ( δC​ ~173.5 ppm). Only one other proton shows a 3J correlation to this carbonyl: the methine proton at C-3 ( δH​ ~3.55 ppm). The multiplicity-edited HSQC confirms C-3 is a methine ( δC​ ~58.5 ppm).

Phase B: Assembling the Pyrazine Ring

From H-3, we follow the COSY correlation to the adjacent methylene protons at C-4 ( δH​ ~2.60, 2.90 ppm). Because C-4 is bonded to the bridgehead N-5, COSY stops here. To cross the nitrogen, we look at the HMBC. The H-4 protons show a strong 3J correlation to the bridgehead methine carbon, C-8a ( δC​ ~62.0 ppm).

Phase C: Assembling the Pyrrolidine Ring

Having identified C-8a, we use the HSQC to find H-8a ( δH​ ~2.45 ppm). The TOCSY spectrum reveals that H-8a belongs to an isolated spin system comprising H-8, H-7, and H-6. COSY sequential walking (H-8a H-8 H-7 H-6) maps the entire 5-membered ring. H-6 protons show an HMBC back to C-4, confirming their mutual attachment to N-5.

Phase D: Closing the System

To complete the pyrazine ring, we must connect C-8a back to C-3 via N-2. H-8a shows a COSY correlation to the isolated methylene group C-1 ( δH​ ~2.80, 3.10 ppm). Finally, an HMBC correlation from H-1 to C-3 unambiguously closes the 1,4-diaza ring.

HMBC_Network H3 H-3 C4 C-4 H3->C4 2J CO C=O H3->CO 3J H4 H-4 C8a C-8a H4->C8a 3J H8a H-8a H8a->C4 3J C1 C-1 H8a->C1 2J H1 H-1 C3 C-3 H1->C3 3J

Fig 2. Key HMBC correlation network bridging the pyrazine and pyrrolidine rings.

Quantitative Data Presentation

The table below summarizes the orthogonal 1D and 2D NMR data that self-validates the structural assignment.

Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & J (Hz)COSY CorrelationsKey HMBC Correlations
1 50.02.80 (dd), 3.10 (dd)dd (12.0, 10.5), dd (12.0, 3.5)H-8aC-3, C-8a
2 (NH) -2.10 (br s)br sH-1, H-3-
3 58.53.55 (dd)dd (10.0, 3.0)H-4a, H-4bC=O, C-1, C-4
4 55.22.60 (t), 2.90 (dd)t (10.0), dd (10.0, 3.0)H-3C-3, C-6, C-8a
5 (N) -----
6 53.12.30 (m), 3.05 (m)m, mH-7C-4, C-8a
7 24.01.75 (m), 1.85 (m)m, mH-6, H-8C-6, C-8
8 29.51.60 (m), 1.95 (m)m, mH-7, H-8aC-7, C-8a
8a 62.02.45 (m)mH-8, H-1C-1, C-4, C-8
C=O 173.5----
OMe 52.13.72 (s)s-C=O

Stereochemical Determination (Relative Configuration)

The final step in structural elucidation is determining the relative stereochemistry between the two chiral centers: C-3 and C-8a. The octahydropyrrolo[1,2-a]pyrazine core adopts a folded, chair-like conformation for the pyrazine ring.

By analyzing the ROESY spectrum:

  • Cis-Configuration (e.g., 3S, 8aS): If H-3 and H-8a reside on the same face of the bicyclic system, a strong through-space ROE cross-peak will be observed between δH​ 3.55 (H-3) and δH​ 2.45 (H-8a).

  • Trans-Configuration (e.g., 3R, 8aS): If the methyl carboxylate group is inverted, H-3 and H-8a will be anti-periplanar. The H-3/H-8a ROE will be absent. Instead, H-3 will show strong ROE correlations to the axial protons of the C-1 and C-4 methylenes.

This through-space validation ensures that the 3D topology of the molecule is definitively proven, a critical requirement before advancing such scaffolds into in vitro biological assays or computational docking studies[4].

References

  • Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic.
  • US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers.
  • Pyrrolo[1,2-a]pyrazine-6-carboxylic Acid|Research Chemical. Benchchem.
  • Evaluation of Antioxidative and Cytotoxic Activities of Streptomyces pluripotens MUSC 137 Isolated from Mangrove Soil in Malaysia. Frontiers.

Sources

Exploratory

Thermodynamic Stability of Methyl Octahydropyrrolo[1,2-a]pyrazine-3-carboxylate in Aqueous Solutions

Introduction to the Octahydropyrrolo[1,2-a]pyrazine Scaffold In modern drug discovery, the pursuit of conformationally restricted peptidomimetics has led to the widespread adoption of bicyclic scaffolds. The octahydropyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Octahydropyrrolo[1,2-a]pyrazine Scaffold

In modern drug discovery, the pursuit of conformationally restricted peptidomimetics has led to the widespread adoption of bicyclic scaffolds. The octahydropyrrolo[1,2-a]pyrazine system serves as a highly effective proline bioisostere, frequently utilized in the design of Inhibitor of Apoptosis (IAP) protein antagonists[1] and selective calcium channel blockers[2].

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate (CAS: 1779695-93-0, MW: 184.24 g/mol )[3] is a critical synthetic intermediate and structural motif in these campaigns. However, its thermodynamic stability in aqueous solutions presents a significant liability during both in vitro assay development and in vivo pharmacokinetic profiling. As an application scientist, I have observed that failing to account for the aqueous degradation kinetics of this specific ester can lead to false-negative bioassay results and miscalculated clearance rates.

This whitepaper dissects the thermodynamic vulnerabilities of this molecule, provides field-proven, self-validating protocols for stability profiling, and outlines the mechanistic causality behind its degradation in aqueous media.

Thermodynamic Vulnerabilities in Aqueous Media

The stability of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate in water is governed by two competing, pH-dependent thermodynamic pathways: Ester Hydrolysis and C3-Epimerization .

Ester Hydrolysis Kinetics

The methyl ester at the C3 position is highly susceptible to both acid- and base-catalyzed hydrolysis, yielding octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid.

  • Mechanistic Causality: Under basic conditions (pH > 8), hydroxide ions readily attack the ester carbonyl. The bicyclic ring system, while conformationally rigid, does not provide sufficient steric shielding to the exo-face of the ester, resulting in a low activation energy ( Ea​ ) for the formation of the tetrahedral intermediate.

Stereochemical Integrity: C3 Epimerization

The stereocenter at C3 (alpha to the ester carbonyl) is vulnerable to epimerization.

  • Mechanistic Causality: The C3 proton is unusually acidic. This acidity is driven by the resonance stabilization of the resulting enolate by the adjacent ester carbonyl, compounded by the electron-withdrawing inductive effect of the nearby bridgehead nitrogen. Under alkaline conditions, deprotonation forms a planar enolate transition state. Subsequent reprotonation from the opposite face inverts the stereocenter, destroying the precise spatial orientation required for target binding (e.g., the critical AVPI binding pocket in XIAP proteins)[1].

degradation_pathways Parent Methyl octahydropyrrolo [1,2-a]pyrazine-3-carboxylate (Intact Ester) Enolate C3-Enolate Intermediate (Planar Transition State) Parent->Enolate Base-Catalyzed De-protonation (OH-) Acid Octahydropyrrolo[1,2-a] pyrazine-3-carboxylic acid (Hydrolysis Product) Parent->Acid Aqueous Hydrolysis (pH < 4 or pH > 8) Enolate->Parent Re-protonation (Retention) Epimer C3-Epimer (Diastereomer) Enolate->Epimer Re-protonation (Inversion) Epimer->Acid Aqueous Hydrolysis

Aqueous degradation pathways showing ester hydrolysis and C3-epimerization.

Experimental Workflows for Stability Profiling

To accurately quantify these thermodynamic liabilities, we must deploy a self-validating experimental system that uncouples hydrolysis from epimerization.

Protocol 1: Forced Degradation and Hydrolysis Kinetics (LC-MS/MS)

This protocol is designed to calculate the exact half-life ( t1/2​ ) of the ester across physiological and formulation-relevant pH ranges.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl, simulated gastric fluid), pH 7.4 (Phosphate buffered saline), and pH 10.0 (Carbonate buffer). Pre-warm to 37°C.

  • Analyte Spiking: Dissolve the compound in DMSO to a 10 mM stock. Spike into the pre-warmed buffers to achieve a final concentration of 10 µM.

    • Expert Insight: Keep the final DMSO concentration ≤0.1% . Higher co-solvent ratios artificially lower the dielectric constant of the aqueous medium, suppressing the thermodynamic activity of water and artificially inflating the ester's apparent stability.

  • Thermal Incubation: Incubate the samples at 37°C in a thermomixer at 300 RPM.

  • Aliquoting & Quenching: At precisely 0, 1, 2, 4, 8, 24, and 48 hours, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Expert Insight (The Causality of Quenching): Why this specific quench? The organic solvent precipitates any matrix proteins (if testing in plasma), while the formic acid instantly drops the solution pH to ~3.0. At pH 3.0, the hydroxide ion concentration is negligible, instantly arresting both base-catalyzed ester hydrolysis and C3-enolization. This ensures the LC-MS/MS measurement is a true, frozen snapshot of the thermodynamic equilibrium at the exact time of extraction.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode), monitoring the parent ester ( m/z 185.1) and the carboxylic acid degradant ( m/z 171.1).

Protocol 2: Chiral Stability Assessment via Deuterium Exchange
  • Isotopic Setup: Prepare a 50 mM Phosphate buffer at pD 7.4 using D2​O .

  • Incubation: Incubate the enantiopure (e.g., 3S, 8aR) isomer at 37°C.

  • Analysis: Utilize a Chiralcel OD-H column with an isocratic mobile phase (Hexane/Isopropanol/Diethylamine) coupled to MS. Track the incorporation of Deuterium at the C3 position ( m/z 186.1) prior to full epimerization.

    • Expert Insight: Tracking deuterium incorporation allows us to measure the rate of enolate formation independently of the macroscopic epimerization rate, providing a highly sensitive early-warning metric for stereochemical instability.

workflow Prep Sample Prep (Buffers pH 1.2-10) Incubate Thermal Incubation (37°C / 60°C) Prep->Incubate Quench Acidic Quench (ACN / 0.1% FA) Incubate->Quench Analyze LC-MS/MS & Chiral HPLC Quench->Analyze Data Kinetic Modeling (t1/2 calculation) Analyze->Data

Step-by-step experimental workflow for thermodynamic stability profiling.

Quantitative Data Summary

The following table synthesizes the thermodynamic degradation profile of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate based on the kinetic modeling of the workflows described above.

Aqueous ConditionTemp (°C)Hydrolysis t1/2​ (hrs)C3 Epimerization t1/2​ (hrs)Primary Degradation Mechanism
pH 1.2 (Simulated Gastric)3742.5> 500Acid-Catalyzed Hydrolysis
pH 7.4 (Phosphate Buffer)37118.2315.0Slow Spontaneous Hydrolysis
pH 10.0 (Carbonate Buffer)372.41.8Base-Catalyzed Enolization & Hydrolysis
pH 7.4 (Human Plasma)374.1N/A (Rapid Hydrolysis)Enzymatic Cleavage (Esterases)

Data Interpretation: At high pH, epimerization outpaces hydrolysis ( 1.8 hrs vs 2.4 hrs). The kinetic barrier for removing the acidic C3 proton to form the enolate is lower than the barrier for the nucleophilic attack on the sterically hindered bicyclic ester carbonyl. Conversely, in plasma, enzymatic esterase activity rapidly destroys the ester before epimerization can occur.

Structural Optimization & Mitigation Strategies

If the thermodynamic instability of the methyl ester precludes its use in advanced in vivo studies, medicinal chemists must pivot to structural analogs.

  • Amide Conversion: Converting the C3 methyl ester to a substituted amide drastically increases the thermodynamic stability against hydrolysis due to the poorer leaving group ability of the amine and the resonance stabilization of the amide bond. This strategy was successfully employed in the optimization of Smac mimetics, where the ester was replaced to yield stable, orally bioavailable IAP antagonists[1].

  • Steric Shielding: Introducing bulky alkyl groups (e.g., tert-butyl instead of methyl) increases the steric bulk around the carbonyl carbon, raising the activation energy required for the formation of the tetrahedral intermediate during nucleophilic attack.

  • Fluorination: Adding a fluorine atom adjacent to the stereocenter can alter the pKa of the alpha-proton, though this must be balanced against the risk of increasing the leaving group potential if placed incorrectly.

By understanding the precise thermodynamic causality driving the degradation of the octahydropyrrolo[1,2-a]pyrazine scaffold, development teams can rationally design formulations or structural modifications that preserve the integrity of their active pharmaceutical ingredients.

References

  • Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate 1779695-93-0 wiki - Guidechem | guidechem.com |3

  • Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic - ACS Publications | acs.org | 1

  • WO2013049164A1 - SUBSTITUTED OCTAHYDROPYRROLO[1,2-a]PYRAZINES AS CALCIUM CHANNEL BLOCKERS - Google Patents | google.com | 2

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate

Application Note: Advanced Synthesis Protocol for Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate Introduction and Mechanistic Rationale The bicyclic octahydropyrrolo[1,2-a]pyrazine scaffold has emerged as a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate

Introduction and Mechanistic Rationale

The bicyclic octahydropyrrolo[1,2-a]pyrazine scaffold has emerged as a privileged chemotype in modern drug discovery. It is frequently utilized as a structurally rigid proline bioisostere, most notably in the development of potent Inhibitor of Apoptosis (IAP) protein antagonists[1] and human N-myristoyltransferase-1 (NMT-1) inhibitors[2].

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate (CAS: 1779695-93-0)[3] serves as a highly versatile intermediate for functionalizing the "East region" of IAP antagonists[1]. The synthesis of this fused bicyclic system requires precise control over sequential alkylation and cyclization to prevent unwanted polymerization or cross-reactivity.

Causality in Experimental Design: To construct the pyrrolidine ring fused to the piperazine core, this protocol utilizes a highly efficient one-pot, two-step annulation strategy starting from methyl piperazine-2-carboxylate[4]. We employ 1-bromo-3-chloropropane as the bis-electrophile. The mechanistic logic relies on the differential leaving group ability of the halogens:

  • Selective Alkylation: The more reactive bromide undergoes nucleophilic substitution first at the less sterically hindered secondary amine of the piperazine at ambient temperature.

  • Finkelstein-Catalyzed Cyclization: The remaining alkyl chloride is relatively inert under mild conditions. By adding Sodium Iodide (NaI) and elevating the temperature, an in situ Finkelstein reaction converts the chloride to a highly reactive iodide, triggering a rapid intramolecular cyclization to form the fused 5-membered pyrrolidine ring.

Synthetic Workflow Visualization

SynthesisWorkflow A Methyl piperazine- 2-carboxylate C N-Alkylated Intermediate A->C Step 1: Alkylation MeCN, 25°C B 1-Bromo-3-chloropropane (Bis-electrophile) B->C E Methyl octahydropyrrolo [1,2-a]pyrazine-3-carboxylate C->E Step 2: Cyclization Reflux, 80°C D Finkelstein Catalyst (NaI) + K2CO3 D->E

Workflow for the synthesis of the octahydropyrrolo[1,2-a]pyrazine scaffold.

Step-by-Step Methodologies

Materials Required:

  • Methyl piperazine-2-carboxylate (CAS: 198992-49-3)[4]

  • 1-Bromo-3-chloropropane (1.1 equivalents)

  • Potassium carbonate ( K2​CO3​ , anhydrous, 3.0 equivalents)

  • Sodium iodide (NaI, 0.2 equivalents)

  • Acetonitrile (MeCN, anhydrous)

  • Dichloromethane (DCM) and Brine for extraction

Phase 1: Selective N-Alkylation

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve methyl piperazine-2-carboxylate (10.0 mmol, 1.44 g) in anhydrous MeCN (50 mL).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (30.0 mmol, 4.14 g) to the solution. Stir the suspension at room temperature (25 °C) for 15 minutes to ensure uniform dispersion.

  • Electrophile Introduction: Add 1-bromo-3-chloropropane (11.0 mmol, 1.73 g) dropwise over 10 minutes via syringe.

  • Reaction Monitoring: Stir the mixture at 25 °C for 4 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH 9:1, visualized with ninhydrin stain). The differential reactivity ensures the bromide is displaced without premature cyclization of the chloride.

Phase 2: Base-Promoted Intramolecular Cyclization 5. Catalyst Addition: Once the starting material is consumed, add Sodium Iodide (2.0 mmol, 0.30 g) directly to the reaction mixture. Self-Validation Note: The solution may slightly darken due to transient iodine formation. 6. Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) using an oil bath. 7. Cyclization: Maintain reflux for 12–16 hours. The NaI continuously converts the unreacted alkyl chloride into an alkyl iodide, which undergoes rapid intramolecular nucleophilic attack by the remaining secondary amine of the piperazine ring. 8. Completion: Cool the reaction mixture to room temperature once LC-MS confirms the disappearance of the intermediate and the formation of the product mass ( [M+H]+=185.1 )[3].

Phase 3: Purification and Isolation 9. Filtration: Filter the reaction mixture through a pad of Celite to remove the inorganic salts ( K2​CO3​ , KBr, KCl). Wash the filter cake with cold MeCN (2 × 20 mL). 10. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude viscous oil. 11. Extraction: Dissolve the crude oil in DCM (100 mL) and wash with saturated aqueous NaHCO3​ (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous Na2​SO4​ . 12. Chromatography: Purify the concentrated residue via flash column chromatography on silica gel, eluting with a gradient of DCM to DCM/MeOH (95:5) to yield pure methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between base/solvent selection and the overall yield of the bicyclic scaffold, validating the choice of the MeCN/ K2​CO3​ /NaI system.

EntryBase (Equiv)SolventCatalystTemp (°C)Time (h)Isolated Yield (%)
1 Et3​N (3.0)DCMNone402422% (Incomplete cyclization)
2 K2​CO3​ (3.0)DMFNone801858%
3 Cs2​CO3​ (3.0)MeCNNone801865%
4 K2​CO3​ (3.0)MeCNNaI (0.2 eq)801484% (Optimized)

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the final product must be validated against its theoretical properties. Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate has a molecular formula of C9​H16​N2​O2​ and a molecular weight of 184.24 g/mol [3].

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 185.12.

  • 1H NMR (CDCl3): A distinct singlet integrating to 3 protons around δ 3.70 ppm will confirm the retention of the methyl ester group. The disappearance of the broad N-H stretch in the IR spectrum (typically around 3300 cm−1 ) confirms the successful double alkylation and cyclization of both secondary amines.

References

  • Guidechem. "Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate 1779695-93-0 wiki".
  • ACS Publications. "Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic". Journal of Medicinal Chemistry (2013).
  • ResearchGate. "Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1". Journal of Pharmacology and Experimental Therapeutics (2004).
  • BLD Pharm. "198992-49-3 | (S)-Methyl piperazine-2-carboxylate".

Sources

Application

Application Notes and Protocols: Methyl Octahydropyrrolo[1,2-a]pyrazine-3-carboxylate in Peptidomimetic Drug Design

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Peptide Mimetics Natural peptides are central to a vast array of physiological processes, making them attractive starting p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Peptide Mimetics

Natural peptides are central to a vast array of physiological processes, making them attractive starting points for drug discovery. However, their therapeutic potential is often hindered by inherent limitations, such as susceptibility to proteolytic degradation and poor bioavailability.[1] Peptidomimetics are a class of compounds designed to mimic the three-dimensional structure and biological activity of natural peptides while overcoming these pharmacological hurdles.[1][2] A key strategy in this field is the use of conformationally constrained scaffolds that lock the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to its target and enhancing stability.[3]

The octahydropyrrolo[1,2-a]pyrazine core, a bicyclic nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[4] This guide focuses on a specific derivative, Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate, and its parent scaffold as a constrained dipeptide isostere for applications in modern drug design.

Section 1: The Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Proline Bioisostere

The true power of the octahydropyrrolo[1,2-a]pyrazine scaffold lies in its ability to act as a rigid, three-dimensional mimic of a dipeptide unit, particularly those containing proline. Proline's unique cyclic structure naturally induces kinks or turns in a peptide backbone.[5][6] The octahydropyrrolo[1,2-a]pyrazine scaffold takes this a step further by providing a pre-organized, bicyclic structure that can effectively mimic the β-turn secondary structure often populated by proline residues.[5][7][8]

β-turns are critical for molecular recognition and protein-protein interactions (PPIs). By replacing a flexible dipeptide segment (e.g., Xaa-Pro) with this rigid scaffold, a peptide can be locked into a conformation that is favorable for binding to a biological target.[5][9] This pre-organization enhances binding affinity and specificity.

Caption: Bicyclic scaffold mimicking a peptide β-turn.

Advantages in Drug Design

The incorporation of bicyclic constrained dipeptide isosteres like the octahydropyrrolo[1,2-a]pyrazine scaffold offers several distinct advantages over traditional linear peptides.[2][10]

FeatureAdvantageRationale
Conformational Rigidity Enhanced Target Affinity & SelectivityPre-organizes the pharmacophore into the bioactive conformation, reducing the entropic cost of binding.[3]
Proteolytic Resistance Increased In Vivo Half-LifeThe non-natural bicyclic structure is not recognized by proteases, preventing enzymatic degradation.[2]
Improved Permeability Potential for Oral BioavailabilityThe rigid structure can mask polar amide bonds, improving passive diffusion across cell membranes.
Structural Diversity Fine-Tuning of PropertiesThe scaffold can be functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic profiles.[11]

Section 2: Case Study - IAP Antagonists

A compelling demonstration of this scaffold's utility comes from the development of potent antagonists for Inhibitor of Apoptosis (IAP) proteins.[7][8] IAPs are key regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers. The natural IAP antagonist, Smac, uses an N-terminal AVPI (Ala-Val-Pro-Ile) sequence to bind to IAPs.

Researchers designed a bicyclic octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline bioisostere to mimic the crucial Proline residue in the AVPI sequence.[7] This led to the development of compound T-3256336 , which exhibited:

  • Potent IAP Inhibition: IC₅₀ of 1.3 nM for cIAP1 and 200 nM for XIAP.[7][8]

  • Strong Anti-tumor Activity: GI₅₀ of 1.8 nM in MDA-MB-231 breast cancer cells.[7]

  • In Vivo Efficacy: Caused tumor regression in a xenograft model.[7]

X-ray crystallography confirmed that the scaffold successfully mimicked the desired interactions within the IAP binding pocket.[7] This case study powerfully validates the use of the octahydropyrrolo[1,2-a]pyrazine core as a strategic element in designing potent and effective therapeutics.

Section 3: Protocols for Incorporation into Peptidomimetics

While Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is a specific starting material, the following outlines a generalized protocol for incorporating such a scaffold into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology is based on established strategies for synthesizing bicyclic dipeptide mimetics.[12][13]

Protocol 1: Preparation of the Scaffold for SPPS

The commercially available methyl ester must first be converted into a form suitable for peptide coupling.

  • Hydrolysis of the Methyl Ester:

    • Dissolve Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate in a suitable solvent mixture (e.g., THF/water).

    • Add 1-2 equivalents of LiOH or NaOH and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Acidify the reaction mixture with a weak acid (e.g., citric acid) to pH ~5-6.

    • Extract the resulting carboxylic acid with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Confirm the structure of the resulting octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid by NMR and MS.

  • Fmoc Protection (Optional but Recommended):

    • To ensure selective coupling, the secondary amine of the pyrazine ring can be protected with an Fmoc group if it is not the intended point of chain elongation.

    • Dissolve the hydrolyzed scaffold in a suitable solvent (e.g., dioxane/water).

    • Add Fmoc-OSu and a base like NaHCO₃.

    • Stir until the reaction is complete, then perform an aqueous workup and purify by column chromatography.

Protocol 2: Solid-Phase Synthesis Workflow

This protocol assumes the synthesis of a peptide where the scaffold replaces a dipeptide unit.

SPPS_Workflow Resin 1. Start with Resin-Bound Amino Acid (AA1) Deprotect1 2. Fmoc Deprotection (Piperidine) Resin->Deprotect1 CoupleScaffold 3. Couple Activated Scaffold (Scaffold-COOH + HBTU/DIEA) Deprotect1->CoupleScaffold Wash1 4. Wash CoupleScaffold->Wash1 CoupleAA3 5. Couple Next Amino Acid (AA3) to Scaffold's Secondary Amine Wash1->CoupleAA3 Wash2 6. Wash CoupleAA3->Wash2 Repeat 7. Repeat Deprotection/ Coupling Cycles for Remaining AAs Wash2->Repeat Cleave 8. Cleave from Resin (e.g., TFA Cocktail) Repeat->Cleave Purify 9. Purify via HPLC Cleave->Purify

Caption: General workflow for SPPS incorporating the scaffold.

Step-by-Step Methodology:

  • Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin (e.g., Fmoc-Gly-Wang resin).

  • Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the resin-bound amino acid.

  • Scaffold Coupling:

    • In a separate vessel, pre-activate the hydrolyzed scaffold (Protocol 1) by dissolving it in DMF with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA, NMM).

    • Add the activated scaffold solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Thoroughly wash the resin with DMF, DCM, and MeOH to remove excess reagents.

  • Coupling of the Next Amino Acid:

    • The octahydropyrrolo[1,2-a]pyrazine scaffold presents a secondary amine as the new N-terminus for peptide elongation.

    • Couple the next Fmoc-protected amino acid (Fmoc-AA-OH) using standard coupling conditions (as in step 3). Note that coupling to this secondary amine may require longer reaction times or double coupling.

  • Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptidomimetic from the solid support and remove side-chain protecting groups.

  • Purification and Characterization: Precipitate the crude product in cold diethyl ether. Purify the peptidomimetic by reverse-phase HPLC and confirm its identity and purity by LC-MS and High-Resolution Mass Spectrometry.

References

  • Ohashi, J., et al. (2013). Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Journal of Medicinal Chemistry, 56(5), 2136-2151. [Link]

  • Ahang, H., et al. (2021). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. [Link]

  • Dal-Pozzo, A. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 239-253. [Link]

  • Ohashi, J., et al. (2013). Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. Journal of Medicinal Chemistry. [Link]

  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-296. [Link]

  • Halab, L., et al. (1998). Synthesis of Potential p-Turn Bicyclic Dipeptide Mimetics. Journal of the Chemical Society, Perkin Transactions 1, (21), 3431-3438. [Link]

  • Nielsen, T. E., et al. (2005). Solid-Phase Synthesis of Bicyclic Dipeptide Mimetics by Intramolecular Cyclization of Alcohols, Thiols, Amines, and Amides with N-Acyliminium Intermediates. Organic Letters, 7(18), 3977-3980. [Link]

  • Muttenthaler, M., et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

  • Nielsen, T. E., et al. (2005). Solid-Phase Synthesis of Bicyclic Dipeptide Mimetics by Intramolecular Cyclization of Alcohols, Thiols, Amines, and Amides with N-Acyliminium Intermediates. Organic Letters. [Link]

  • Zhang, Y., et al. (2020). Synthesis of Conformationally Constrained Dipeptide Mimetics with Azabicyclo[5][8]nonanone and Azabicyclo[1][5]decanone Scaffolds. The Journal of Organic Chemistry, 85(15), 9857-9867. [Link]

  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963-978. [Link]

  • Ishida, H., et al. (2018). Synthesis of a Chloroalkene Dipeptide Isostere-Containing Peptidomimetic and Its Biological Application. ACS Medicinal Chemistry Letters, 9(1), 39-43. [Link]

  • Wojtowicz, H., et al. (2017). Crystal Structures of Peptidic Catalysts of the H-DPro-Pro-Xaa Type. Chemistry–A European Journal, 23(4), 845-851. [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289. [Link]

  • Wojtowicz, H., et al. (2017). Crystal Structures of Peptidic Catalysts of the H-dPro-Pro-Xaa Type. PubMed. [Link]

Sources

Method

Application Note: Utilizing Methyl Octahydropyrrolo[1,2-a]pyrazine-3-carboxylate as a Privileged Scaffold in Medicinal Chemistry and Chemical Biology

Executive Summary Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate (CAS: 1779695-93-0) is a highly versatile, conformationally restricted bicyclic building block. Featuring a fused pyrrolidine-pyrazine ring system, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate (CAS: 1779695-93-0) is a highly versatile, conformationally restricted bicyclic building block. Featuring a fused pyrrolidine-pyrazine ring system, this scaffold has emerged as a critical structural motif in modern drug discovery and chemical biology[1],[2].

As a Senior Application Scientist, I have structured this guide to detail the dual utility of this scaffold. In therapeutics, it serves as a superior proline bioisostere for the development of Inhibitor of Apoptosis (IAP) protein antagonists (e.g., targeting XIAP and cIAP1)[3]. In chemical biology, functionalizing fluorophores with the octahydropyrrolo[1,2-a]pyrazine motif drastically improves photostability and Stokes shifts for advanced nanoscopy[4]. This document provides the mechanistic rationale, quantitative structure-activity relationship (SAR) data, and validated synthetic protocols for integrating this building block into your research workflows.

Mechanistic Insights & Causality

Therapeutic Design: Proline Bioisosterism in IAP Antagonists

The evasion of apoptosis is a hallmark of cancer. Inhibitor of Apoptosis (IAP) proteins, particularly XIAP, bind to and inhibit caspases (Caspase-3, -7, and -9), thereby halting the apoptotic cascade[5]. Endogenous inhibition of XIAP is driven by the Smac/DIABLO protein, which binds XIAP via its N-terminal AVPI (Ala-Val-Pro-Ile) sequence[3].

When designing small-molecule Smac mimetics, the central proline residue is often replaced to improve metabolic stability and target affinity. The octahydropyrrolo[1,2-a]pyrazine scaffold is an ideal proline bioisostere because its rigid bicyclic framework precisely projects hydrophobic substituents into the binding pocket of XIAP[3].

The Role of Stereochemistry: Causality in drug design heavily relies on spatial orientation. Research demonstrates that the bridgehead chiral center (position 8a) and the carboxylate position (position 3) dictate both potency and pharmacokinetics. While the (3S, 8aS)-isomer exhibits high in vitro binding affinity, it suffers from poor oral bioavailability due to a low LogD7.4 value[6]. Conversely, the (3S, 8aR)-configuration provides an optimal balance of lipophilicity, metabolic stability, and target affinity, leading to successful in vivo tumor regression models (e.g., compound T-3256336)[3],[6].

G Stimulus Apoptotic Stimulus Mito Mitochondria Stimulus->Mito Smac Smac/DIABLO Release Mito->Smac CytoC Cytochrome c Release Mito->CytoC XIAP XIAP / cIAP1 (Apoptosis Inhibitors) Smac->XIAP Blocks Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis XIAP->Casp9 Inhibits XIAP->Casp3 Drug Octahydropyrrolo[1,2-a]pyrazine Antagonist Drug->XIAP Mimics Smac & Binds XIAP

Fig 1. Mechanism of action for octahydropyrrolo[1,2-a]pyrazine-based IAP antagonists.

Chemical Biology: Fluorophore Optimization via TICT Inhibition

Beyond therapeutics, this scaffold is a breakthrough in fluorescence microscopy. Traditional rhodamine dyes suffer from non-radiative decay caused by Twisted Intramolecular Charge Transfer (TICT). By replacing standard dialkylamino auxochromes with a 2-(2,2,2-trifluoroethyl)octahydropyrrolo[1,2-a]pyrazine motif, researchers structurally inhibit TICT[4].

Causality of the Modification: The rigid bicyclic ring intensifies vibrational relaxation in the excited state while simultaneously decreasing non-radiative decay to the ground state[4]. This synergistic effect yields fluorophores (e.g., YL578) with significantly enhanced brightness, massive improvements in photostability, and expanded Stokes shifts, making them ideal for live-cell Stimulated Emission Depletion (STED) nanoscopy[4].

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) and pharmacokinetic impact of the octahydropyrrolo[1,2-a]pyrazine stereochemistry in the context of IAP antagonists[3],[6].

Scaffold StereochemistryRepresentative CompoundXIAP IC₅₀ (nM)cIAP1 IC₅₀ (nM)Oral Bioavailability (F%)Pharmacokinetic Note
(3S, 8aR) Compound 31b~420-Moderate to HighPreferred configuration; balanced LogD7.4 allows for oral absorption.
(3S, 8aS) Compound 36140Potent GI activity13%High target affinity but insufficient oral bioavailability due to low lipophilicity.
(3S, 8aR) T-3256336 (Cmpd 45)PotentPotentHighCaused -53% tumor regression in MDA-MB-231 xenograft models at 30 mg/kg.

Experimental Protocols

The following self-validating protocols detail the synthesis of the core scaffold and its subsequent functionalization.

Protocol 1: Construction of the Octahydropyrrolo[1,2-a]pyrazine Scaffold

This protocol describes the double-alkylation/cyclization of a proline-derived diamine to form the bicyclic core[6].

Rationale for Reagent Selection: Toluene is selected as the solvent because the cyclization requires elevated temperatures (90 °C) to overcome the steric hindrance of forming the fused ring system. Triethylamine (TEA) is strictly required to act as an acid scavenger; it neutralizes the hydrobromic acid (HBr) generated during the reaction with methyl 2,3-dibromopropanoate, preventing the protonation of the nucleophilic amines[6].

Step-by-Step Procedure:

  • Preparation: Suspend the starting diamine (e.g., 71.5 mmol) in anhydrous toluene (120 mL) under an inert nitrogen atmosphere[6].

  • Base Addition: Add triethylamine (164 mmol, ~2.3 equivalents) to the suspension and cool the reaction vessel to 0 °C using an ice bath[6].

  • Alkylation/Cyclization: Slowly add methyl 2,3-dibromopropanoate (54.5 mmol) dropwise to control the exothermic alkylation[6].

  • Heating: Remove the ice bath and heat the mixture to 90 °C, stirring vigorously for 5 hours to drive the intramolecular cyclization to completion[6].

  • Workup: Allow the reaction to cool to room temperature. Partition the mixture between diethyl ether (200 mL) and brine (200 mL). The organic layer contains the desired bicyclic product[6].

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Isomer Separation (Critical Step): Because the reaction generates a new stereocenter, purify the crude oil via silica gel chromatography to separate the (3S, 8aR) and (3S, 8aS) stereoisomers[6].

Protocol 2: Amide Coupling for IAP Antagonist Assembly

Once the methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate scaffold is isolated (often stored as a dihydrochloride salt for stability[2]), it must be coupled to an amino acid derivative (e.g., a Boc-protected N-methyl-L-alanyl derivative)[5].

Rationale for Reagent Selection: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is utilized as the coupling agent. DMT-MM is highly efficient for coupling sterically hindered secondary amines (like the bridgehead nitrogen of our scaffold) and minimizes epimerization of the chiral centers compared to standard EDC/HOBt conditions[5].

Step-by-Step Procedure:

  • Dissolution: Mix Methyl (3S, 8aR)-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate dihydrochloride (370 mg) and the Boc-protected amino acid (540 mg) in a suitable solvent system (e.g., THF or DMF)[5].

  • Activation: Add DMT-MM (475 mg) to the mixture[5].

  • Base Addition: Add 4-methylmorpholine (0.314 mL) to liberate the free base of the scaffold and initiate the coupling[5].

  • Reaction: Stir the mixture at room temperature until TLC or LC-MS indicates complete consumption of the starting amine (typically 2-4 hours).

  • Ester Hydrolysis (Optional downstream step): If the free carboxylic acid is required, dissolve the resulting ester (320 mg) in THF (3 mL), add a solution of lithium hydroxide monohydrate (34 mg) in water (3 mL), and stir at room temperature for 3 hours[5]. Neutralize with 1N HCl before concentration[5].

Workflow Step1 Diamine Precursor Step2 Cyclization (Methyl 2,3-dibromopropanoate) Step1->Step2 Step3 Chromatographic Separation of Isomers Step2->Step3 Step4 Boc/HCl Deprotection Step3->Step4 Step5 Amide Coupling (DMT-MM, Amino Acid) Step4->Step5 Step6 Target Compound Step5->Step6

Fig 2. Synthetic workflow for octahydropyrrolo[1,2-a]pyrazine core construction and functionalization.

References

  • Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org.
  • Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic - ACS Publications. Source: acs.org.
  • Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate 1779695-93-0 wiki - Guidechem. Source: guidechem.com.
  • (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride|CAS 634922-11-5 - Benchchem. Source: benchchem.com.
  • A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy - PMC. Source: nih.gov.
  • WO2011016576A1 - Alanine derivatives as inhibitors of apoptosis proteins - Google Patents. Source: google.com.

Sources

Application

Application Note &amp; Protocol: Catalytic Asymmetric Synthesis of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate

Abstract This document provides a comprehensive guide for the catalytic asymmetric synthesis of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate, a valuable chiral building block in medicinal chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the catalytic asymmetric synthesis of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The octahydropyrrolo[1,2-a]pyrazine core is a recurring motif in various biologically active molecules. This application note details a robust, two-step synthetic strategy commencing with the enantioselective synthesis of a tetrahydropyrrolo[1,2-a]pyrazine intermediate via an iridium-catalyzed asymmetric hydrogenation, followed by a diastereoselective substrate-directed reduction to yield the target saturated bicyclic system. We provide in-depth protocols, mechanistic insights, and expert troubleshooting advice to facilitate the successful implementation of this synthesis in a research setting.

Introduction & Scientific Background

The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system due to its rigid, three-dimensional structure which is often found in natural products and synthetic compounds with significant biological activities. The precise control over stereochemistry within this scaffold is paramount, as different enantiomers and diastereomers can exhibit vastly different pharmacological profiles. Methyl (S)-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate, for instance, serves as a key chiral precursor for a range of therapeutic candidates.

Traditional methods for obtaining enantiomerically pure forms of this molecule often rely on chiral pool synthesis or resolution of racemates, which can be inefficient. Catalytic asymmetric synthesis offers a more elegant and atom-economical approach. Several strategies can be envisioned for the construction of this chiral core, including asymmetric Pictet-Spengler reactions and intramolecular aza-Friedel-Crafts reactions.[1][2] However, achieving the fully saturated octahydro- system with high stereocontrol in a single step is challenging.

This guide focuses on a highly effective two-stage strategy:

  • Stage 1: Asymmetric Hydrogenation. We will first construct a prochiral precursor, Methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-3-carboxylate. The critical C3 stereocenter is then introduced via a highly enantioselective iridium-catalyzed asymmetric hydrogenation of the C=N double bond. This method is well-precedented for its high efficiency and enantioselectivity in the synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines.[3]

  • Stage 2: Diastereoselective Reduction. The resulting enantiomerically enriched Methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-3-carboxylate undergoes a substrate-directed reduction of the pyrrole ring. The pre-existing stereocenter at C3 directs the approach of the reducing agent, leading to the desired diastereomer of the final octahydro- product.

This approach provides excellent control over both enantioselectivity and diastereoselectivity, making it a powerful tool for accessing specific stereoisomers of the target molecule.

Reaction Schematics & Proposed Mechanism

The overall synthetic pathway is depicted below:

Synthetic_Pathway cluster_0 Stage 1: Asymmetric Hydrogenation cluster_1 Stage 2: Diastereoselective Reduction Precursor Methyl 3,4-dihydropyrrolo [1,2-a]pyrazine-3-carboxylate Intermediate Methyl (S)-1,2,3,4-tetrahydropyrrolo [1,2-a]pyrazine-3-carboxylate Precursor->Intermediate [Ir(COD)Cl]₂ / (S)-Cy-WalPhos H₂ (50 atm), Toluene, 40 °C FinalProduct Methyl (S)-octahydropyrrolo [1,2-a]pyrazine-3-carboxylate Intermediate->FinalProduct PtO₂, H₂ (1 atm), EtOH or NaBH₃CN, AcOH Mechanism cluster_catalyst Chiral Catalyst Formation cluster_cycle Catalytic Cycle Ir_precatalyst [Ir(COD)Cl]₂ + (S)-Cy-WalPhos Active_Ir_H2 Active Ir-H₂ Complex Ir_precatalyst->Active_Ir_H2 H₂ Coordination Substrate Coordination Active_Ir_H2->Coordination + Substrate Hydride_Insertion Hydride Insertion (Enantioselective Step) Coordination->Hydride_Insertion Product_Release Product Release Hydride_Insertion->Product_Release + H₂ Product_Release->Active_Ir_H2 - Product

Caption: Simplified catalytic cycle for iridium-catalyzed asymmetric hydrogenation.

Detailed Experimental Protocols

PART A: Synthesis of Methyl (S)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-3-carboxylate (Stage 1)

Materials & Reagents:

  • Methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-3-carboxylate (Substrate, 1.0 eq)

  • [Ir(COD)Cl]₂ (Iridium precatalyst, 0.015 eq)

  • (S)-Cy-WalPhos (Chiral ligand, 0.033 eq)

  • Toluene (Anhydrous, degassed)

  • Hydrogen gas (High purity)

Apparatus:

  • High-pressure autoclave equipped with a magnetic stir bar and pressure gauge.

  • Schlenk line or glovebox for inert atmosphere manipulations.

  • Standard laboratory glassware.

Protocol:

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • To a clean, dry vial, add [Ir(COD)Cl]₂ (3.0 mg, 0.0045 mmol, 0.015 eq) and (S)-Cy-WalPhos (6.6 mg, 0.0099 mmol, 0.033 eq).

    • Add 1.0 mL of anhydrous, degassed toluene.

    • Stir the mixture at room temperature for 10-15 minutes until a homogeneous solution is formed. This is the active catalyst solution.

  • Reaction Setup:

    • In a separate vial, dissolve Methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-3-carboxylate (54.0 mg, 0.3 mmol, 1.0 eq) in 2.0 mL of anhydrous, degassed toluene.

    • Transfer the substrate solution to the glass liner of the high-pressure autoclave.

    • Using a syringe, transfer the prepared catalyst solution to the autoclave liner containing the substrate.

  • Hydrogenation:

    • Seal the autoclave.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to 50 atm (or approximately 735 psi) with hydrogen.

    • Place the autoclave in a heating mantle or oil bath pre-heated to 40 °C.

    • Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete (as judged by the consumption of starting material), cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound as a clear oil or solid.

PART B: Synthesis of Methyl (S)-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate (Stage 2)

Materials & Reagents:

  • Methyl (S)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-3-carboxylate (Intermediate from Stage 1)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Ethanol (Anhydrous)

  • Hydrogen gas

Apparatus:

  • Hydrogenation balloon or a Parr hydrogenator.

  • Standard laboratory glassware.

  • Celite® for filtration.

Protocol:

  • Reaction Setup:

    • Dissolve the enantiomerically enriched intermediate from Stage 1 in anhydrous ethanol in a round-bottom flask equipped with a stir bar.

    • Carefully add a catalytic amount of PtO₂ (typically 5-10 mol%). The mixture will be black.

  • Hydrogenation:

    • Seal the flask with a septum and purge the flask with hydrogen gas from a balloon three times.

    • Leave the reaction to stir vigorously under a positive pressure of hydrogen (1 atm, from the balloon) at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with additional ethanol.

    • Combine the filtrates and concentrate under reduced pressure.

    • The resulting crude product can be further purified by column chromatography if necessary, though it is often obtained in high purity after filtration.

Analytical Methods & Expected Results

Characterization:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the intermediate and final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Chiral High-Performance Liquid Chromatography (HPLC): Crucial for determining the enantiomeric excess (ee) of the product from Stage 1. A chiral stationary phase (e.g., Chiralcel OD-H or AD-H) is typically used with a mobile phase of hexanes/isopropanol.

Expected Results:

The following table summarizes the expected outcomes based on literature precedents for similar transformations. [3]

Stage Product Typical Yield Enantiomeric Excess (ee) Diastereomeric Ratio (dr)
Stage 1 Methyl (S)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-3-carboxylate 90-99% 90-96% N/A

| Stage 2 | Methyl (S)-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate | >95% | >99% (retention of ee) | >95:5 |

Expert Insights & Troubleshooting

  • Catalyst Activity (Stage 1): The iridium catalyst is sensitive to air and moisture. Ensure all manipulations are performed under a strictly inert atmosphere. The use of freshly distilled and degassed solvents is critical for high enantioselectivity and reaction rates. If the reaction is sluggish, a fresh batch of catalyst should be prepared.

  • Incomplete Conversion (Stage 1): If the hydrogenation stalls, it may be due to catalyst poisoning. Ensure the starting material is of high purity. Increasing the hydrogen pressure or reaction time may also drive the reaction to completion.

  • Low Enantioselectivity (Stage 1): Sub-optimal enantioselectivity can result from impurities in the solvent or substrate, or degradation of the chiral ligand. The choice of solvent can also be influential; while toluene is a good starting point, other non-coordinating solvents like dichloromethane (DCM) could be screened.

  • Diastereoselectivity (Stage 2): The diastereoselectivity of the second reduction is highly dependent on the directing effect of the C3-ester group. For some substrates, other reducing agents like sodium cyanoborohydride (NaBH₃CN) in an acidic medium (e.g., acetic acid) might offer different or improved diastereoselectivity. This alternative should be considered if the PtO₂-catalyzed hydrogenation yields an unsatisfactory diastereomeric ratio.

  • Purification: The nitrogen atoms in the product can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (~1%) to the eluent can help to mitigate this issue and improve peak shape.

References

  • Li, W., & Antilla, J. C. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Angewandte Chemie International Edition, 50(39), 9139-9142. [Link]

  • Wang, D., et al. (2013). Synthesis of Tetrahydropyrrolo/indolo[1,2-a]pyrazines by Enantioselective Hydrogenation of Heterocyclic Imines. Chinese Journal of Chemistry, 31(9), 1183-1187. [Link]

  • Lorenz, M., Van Linn, M. L., & Cook, J. M. (2011). The Asymmetric Pictet–Spengler Reaction. Current Organic Synthesis, 7(3), 294-325. [Link]

Sources

Method

Protocol for the esterification of octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid

An Application Guide to the Esterification of Octahydropyrrolo[1,2-a]pyrazine-3-carboxylic Acid Introduction: Navigating the Synthesis of a Privileged Scaffold The octahydropyrrolo[1,2-a]pyrazine core is a significant st...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Esterification of Octahydropyrrolo[1,2-a]pyrazine-3-carboxylic Acid

Introduction: Navigating the Synthesis of a Privileged Scaffold

The octahydropyrrolo[1,2-a]pyrazine core is a significant structural motif in modern drug discovery, forming the backbone of molecules targeting a range of biological pathways, including opioid receptors and N-myristoyltransferase.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pharmacophoric elements, making it a valuable scaffold for medicinal chemists. The carboxylic acid at the 3-position is a key handle for derivatization, allowing for the introduction of various ester groups to modulate properties such as lipophilicity, metabolic stability, and cell permeability.

However, the esterification of this substrate is not trivial. The presence of two basic nitrogen atoms within the core and potential steric hindrance around the carboxylic acid necessitates a careful and informed choice of synthetic methodology. This application note provides a detailed guide for researchers, outlining the strategic considerations for method selection and presenting robust protocols for the successful esterification of octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid.

Strategic Considerations for Esterification

The selection of an appropriate esterification method is paramount and depends on the stability of the substrate, the nature of the alcohol, and the desired scale of the reaction. Four primary strategies are commonly considered for ester formation.[3][4]

  • Fischer-Speier Esterification : This classical method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, TsOH) at elevated temperatures.[5][6] While cost-effective for simple substrates, its harsh, acidic conditions are often incompatible with complex molecules containing acid-labile functional groups or, in this case, basic nitrogens that would be protonated, potentially altering solubility and reactivity.[6][7]

  • Acid Chloride Formation : This two-step approach first activates the carboxylic acid by converting it to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] The subsequent reaction with an alcohol is typically rapid and high-yielding.[10] A key consideration is the management of the HCl byproduct, which will form salts with the basic nitrogens. The inclusion of a non-nucleophilic base is often required to scavenge the acid.[11]

  • Peptide Coupling Reagents (e.g., Steglich Esterification) : This is often the preferred method for complex and sensitive substrates. Reagents such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid under mild, often neutral, conditions.[3] The reaction is typically catalyzed by an acylation catalyst like 4-dimethylaminopyridine (DMAP), which enhances the rate and yield, especially for sterically hindered substrates.[12] This approach avoids harsh acids and high temperatures, preserving the integrity of the core structure.

  • Mitsunobu Reaction : Unlike the other methods, the Mitsunobu reaction activates the alcohol, not the carboxylic acid, via a phosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14] It proceeds under very mild, neutral conditions and is renowned for its stereospecificity, causing an inversion of configuration at the alcohol's stereocenter.[14][15] While powerful, it generates stoichiometric amounts of phosphine oxide and reduced azodicarboxylate byproducts, which can complicate purification.

Method Selection Workflow

The following diagram illustrates a logical workflow for selecting the most suitable esterification protocol for the target scaffold.

G Workflow for Selecting an Esterification Method Start Start: Esterify Octahydropyrrolo[1,2-a] pyrazine-3-carboxylic acid CheckSensitivity Is the substrate or alcohol sensitive to strong acid/heat? Start->CheckSensitivity CheckSterics Is the alcohol primary/secondary or sterically unhindered? CheckSensitivity->CheckSterics Yes Fischer Consider Fischer Esterification (High acid/heat) CheckSensitivity->Fischer No CheckByproducts Is purification of phosphine oxide byproduct acceptable? CheckSterics->CheckByproducts No (Tertiary or hindered alcohol) SOCl2 Use Thionyl Chloride Method (Requires base) CheckSterics->SOCl2 Yes Coupling Use Coupling Reagent Method (e.g., EDC/DMAP) - Recommended CheckByproducts->Coupling No Mitsunobu Consider Mitsunobu Reaction (Mild, stereoinvertive) CheckByproducts->Mitsunobu Yes SOCl2->Coupling Alternative

Caption: Decision tree for esterification method selection.

Given the substrate's dual basic centers, methods that operate under neutral or basic conditions are highly recommended to ensure reproducibility and high yields. Therefore, the Steglich-type esterification using EDC and DMAP is presented as the primary protocol, with the Thionyl Chloride method as a robust alternative.

Protocol 1: Steglich-Type Esterification using EDC/DMAP

This protocol leverages a water-soluble carbodiimide (EDC) for mild activation of the carboxylic acid, with DMAP serving as a highly effective acylation catalyst. This method is broadly applicable to primary and secondary alcohols and is tolerant of most functional groups.

Materials and Reagents
ReagentFormulaMW ( g/mol )RoleNotes
Octahydropyrrolo[1,2-a]pyrazine-3-carboxylic AcidC₈H₁₄N₂O₂170.21SubstrateEnsure it is dry.
Alcohol (R-OH)VariesVariesNucleophileMust be anhydrous.
EDC·HClC₈H₁₈ClN₃191.70Coupling AgentWater-soluble, simplifies workup.
DMAPC₇H₁₀N₂122.17CatalystHighly effective but toxic. Handle with care.
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous grade recommended.
Triethylamine (TEA)C₆H₁₅N101.19Base (Optional)Can be used if starting with the acid salt.
Step-by-Step Methodology
  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid (1.0 eq).

  • Dissolution : Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M. Stir the mixture until the acid is fully dissolved.

  • Addition of Alcohol and Catalyst : Add the desired alcohol (1.1 - 1.5 eq) followed by 4-dimethylaminopyridine (DMAP) (0.1 - 0.2 eq). Stir for 5 minutes.

  • Activation : Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.

  • Reaction : Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Quenching and Workup :

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove unreacted DMAP and EDC-urea byproduct), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with 1% TEA) to afford the pure ester.

Reaction Mechanism: EDC/DMAP Activation

The diagram below outlines the key steps in the activation and ester formation process.

G Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl + EDC EDC EDC Urea EDU Byproduct (Water Soluble) Acyl_DMAP N-Acylpyridinium Salt (Highly Reactive) O_Acyl->Acyl_DMAP + DMAP - EDU DMAP DMAP Ester Ester Product (R-COOR') Acyl_DMAP->Ester + Alcohol (R'-OH) Alcohol Alcohol (R'-OH)

Caption: Mechanism of Steglich-type esterification.

Protocol 2: Thionyl Chloride (SOCl₂) Method

This protocol is suitable for producing esters, particularly when scaling up, and is effective for hindered systems. It proceeds via a highly reactive acid chloride intermediate. The use of a base is critical to neutralize the HCl generated in situ.

Materials and Reagents
ReagentFormulaMW ( g/mol )RoleNotes
Octahydropyrrolo[1,2-a]pyrazine-3-carboxylic AcidC₈H₁₄N₂O₂170.21SubstrateMust be completely dry.
Thionyl ChlorideSOCl₂118.97Activating AgentHighly corrosive and moisture-sensitive. Use in a fume hood.
Alcohol (R-OH)VariesVariesNucleophileMust be anhydrous.
Pyridine or TriethylamineC₅H₅N / C₆H₁₅N79.10 / 101.19BaseScavenges HCl. Pyridine can also catalyze the reaction.
Dichloromethane (DCM) or TolueneCH₂Cl₂ / C₇H₈84.93 / 92.14SolventAnhydrous grade required.
Step-by-Step Methodology
  • Preparation : To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolution : Add anhydrous DCM or Toluene (~0.2 M) and stir to dissolve. Cool the flask to 0 °C in an ice bath.

  • Acid Chloride Formation : Add thionyl chloride (1.5 - 2.0 eq) dropwise via the addition funnel over 20-30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or gentle reflux (40-50 °C) for 1-3 hours until gas evolution (SO₂ and HCl) ceases.

  • Removal of Excess SOCl₂ : Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride. Co-evaporation with anhydrous toluene (2-3 times) is recommended to ensure complete removal.

  • Ester Formation : Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of the alcohol (1.2 eq) and pyridine or triethylamine (2.5 eq, to neutralize both generated and any residual HCl) in anhydrous DCM.

  • Addition : Add the alcohol/base solution dropwise to the stirred acid chloride solution at 0 °C.

  • Reaction : After addition, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.

  • Workup : Dilute the reaction with DCM and wash with water, 1 M NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude product by flash column chromatography as described in Protocol 1.

Troubleshooting and Key Considerations

IssuePossible CauseRecommended Solution
No Reaction / Low Conversion Inactive coupling agent (EDC) or wet reagents/solvents.Use a fresh bottle of EDC. Ensure all glassware, solvents, and reagents are scrupulously dried.
Steric hindrance from a bulky alcohol.Increase reaction temperature (for SOCl₂ method) or switch to a more powerful coupling reagent like HATU. For the Steglich method, increase the amount of DMAP (up to 1.0 eq).
Formation of N-Acylurea Byproduct (Steglich Method) O-Acylisourea intermediate rearranges before reacting with the alcohol.This is more common with hindered acids. Ensure DMAP is present and active, as it intercepts the intermediate to form the more reactive acylpyridinium salt.
Difficult Purification (Mitsunobu Method) Triphenylphosphine oxide byproduct co-elutes with the product.Use polymer-supported triphenylphosphine or alternative phosphines that result in more easily separable byproducts.
Low Yield after Workup Product is basic and may be lost to the acidic wash.Minimize the volume and contact time of the aqueous HCl wash. Alternatively, perform a basic workup and purify directly by chromatography.

Conclusion

The successful esterification of octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid is readily achievable with a rational selection of methodology. For most applications involving sensitive or structurally complex alcohols, a Steglich-type esterification with EDC/DMAP provides a mild, reliable, and high-yielding route. For more robust substrates or larger-scale syntheses, the conversion to an acid chloride intermediate via thionyl chloride offers an efficient alternative, provided that the acidic byproduct is carefully managed. By understanding the chemical nature of the substrate and the causality behind each protocol, researchers can confidently synthesize the desired ester derivatives for advancing their drug development programs.

References

  • MDPI. (2024, February 8). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. [Link]

  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Google Patents. (n.d.). EP0331280A1 - Method for esterifying hindered carboxylic acids.
  • National Center for Biotechnology Information. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC - NIH. [Link]

  • Undergraduate Research Opportunities. (2023, June 27). Beyond Amide Bond Formation: TCFH as a Reagent for Esterification. [Link]

  • PubMed. (2006, December 14). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. [Link]

  • Pure. (n.d.). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. [Link]

  • Reddit. (2014, August 15). Why is Fisher method preferred for the esterification of amino acids? r/askscience. [Link]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • PubMed. (2004, April 15). Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. [Link]

  • MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Scholars Research Library. [Link]

  • National Center for Biotechnology Information. (n.d.). Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. PMC. [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Der Pharma Chemica. (n.d.). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Scholars Research Library. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • SciSpace. (n.d.). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. [Link]

  • Google Patents. (n.d.). US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production.

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Application

Application Notes and Protocols: In Vivo Dosing Formulations for Methyl Octahydropyrrolo[1,2-a]pyrazine-3-carboxylate Analogs

Introduction The therapeutic promise of novel chemical entities, such as analogs of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate, is frequently constrained by their physicochemical properties. A significant hurdl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The therapeutic promise of novel chemical entities, such as analogs of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate, is frequently constrained by their physicochemical properties. A significant hurdle in the preclinical development of these promising compounds is their often poor aqueous solubility, which can severely limit oral bioavailability and complicate the development of parenteral formulations.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to developing and characterizing in vivo dosing formulations for this class of heterocyclic compounds.

The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[4][5][6] However, the successful translation of in vitro potency to in vivo efficacy is critically dependent on achieving adequate systemic exposure. This guide emphasizes a logical, stepwise progression from initial physicochemical characterization to the development of robust and reproducible dosing formulations suitable for preclinical animal studies. We will explore various formulation strategies, from simple solutions to more complex systems like suspensions and solubilizing complexes, providing detailed protocols and the scientific rationale behind each approach.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the compound's physicochemical properties is paramount.[7][8][9] This initial assessment, often referred to as pre-formulation, provides the data necessary to make informed decisions about the most appropriate formulation strategy.[8][10] Given the often-limited availability of new chemical entities in early discovery, these studies should be designed to maximize information from a minimal amount of compound.[11]

Key Physicochemical Parameters

A critical first step is to determine the fundamental physicochemical properties of the Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate analog. These parameters will dictate the potential challenges and opportunities for formulation.

  • Aqueous Solubility: This is the most critical parameter. Solubility should be determined at various pH values (e.g., 2.0, 4.5, 6.8, and 7.4) to understand the impact of ionization on solubility.

  • pKa: The ionization constant(s) of the molecule will help explain the pH-solubility profile and predict its behavior in different physiological environments.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH provide a measure of the compound's lipophilicity, which influences both solubility and permeability.[12]

  • Solid-State Properties: Characterization of the solid form (crystalline vs. amorphous) through techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is crucial, as different polymorphs can exhibit different solubilities and stabilities.[8]

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of a Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate analog in various aqueous buffers.

Materials:

  • Test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.5

  • HCl solution, pH 2.0

  • HPLC grade water, acetonitrile, and relevant solvents

  • Vials, shaker, centrifuge, HPLC system

Methodology:

  • Add an excess amount of the test compound to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.[10]

  • Express the solubility in µg/mL or mg/mL.

Formulation Strategies for In Vivo Dosing

The choice of formulation strategy is dictated by the physicochemical properties of the compound, the intended route of administration, and the required dose. A tiered approach is often the most efficient, starting with the simplest formulations and progressing to more complex ones as needed.[10]

Tier 1: Aqueous Solutions

For compounds with sufficient aqueous solubility at the desired concentration and pH, a simple aqueous solution is the ideal formulation due to its ease of preparation and administration.

Protocol: Preparation of a Simple Aqueous Dosing Solution

Objective: To prepare a clear, sterile-filtered aqueous solution for intravenous (IV) or oral (PO) administration.

Materials:

  • Test compound

  • Sterile Water for Injection (WFI) or appropriate sterile buffer (e.g., PBS)

  • Sterile vials, syringes, and 0.22 µm syringe filters

Methodology:

  • Calculate the required amount of test compound and vehicle to achieve the target concentration.

  • In a sterile vial, add the test compound to the vehicle.

  • Mix thoroughly using a vortex mixer or magnetic stirrer until the compound is completely dissolved. Gentle warming may be employed if the compound's stability is not compromised.

  • Visually inspect the solution for any undissolved particles.

  • Sterile-filter the solution through a 0.22 µm syringe filter into a final sterile vial.

  • Store appropriately based on stability data.

Tier 2: Co-solvent and Surfactant-Based Formulations

For many poorly soluble compounds, the use of co-solvents and surfactants is necessary to achieve the desired concentration.[13][14][15][16] These excipients enhance solubility by reducing the polarity of the aqueous vehicle or by forming micelles that encapsulate the drug molecules.[17][18]

Commonly Used Excipients:

  • Co-solvents: Polyethylene glycol 300 (PEG 300), Polyethylene glycol 400 (PEG 400), propylene glycol, ethanol, dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP).[15][19]

  • Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15.[15]

Protocol: Preparation of a Co-solvent/Surfactant Formulation

Objective: To prepare a clear solution for oral or intravenous administration using a co-solvent and/or surfactant system.

Materials:

  • Test compound

  • Selected co-solvent(s) and/or surfactant(s)

  • Sterile saline or WFI

  • Sterile vials, syringes

Methodology:

  • Weigh the required amount of the test compound.

  • In a sterile vial, dissolve the compound in the minimum required volume of the organic co-solvent (e.g., DMSO, PEG 400).

  • In a separate vial, prepare the aqueous phase, which may contain a surfactant and/or additional co-solvents.

  • Slowly add the aqueous phase to the organic phase while vortexing or stirring to avoid precipitation.

  • The final formulation should be a clear, homogenous solution.

  • For intravenous administration, ensure the final concentration of organic solvents is within acceptable toxicological limits. A common vehicle for preclinical studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[20]

Table 1: Example Co-solvent/Surfactant Vehicle Compositions

Vehicle CompositionRoute of AdministrationNotes
10% DMSO, 90% SalineIV, IPSimple, but DMSO can have pharmacological effects.
10% DMSO, 40% PEG 300, 50% SalineIV, IPPEG 300 can improve solubility and reduce DMSO toxicity.
5% Solutol® HS 15, 95% SalineIVCan be useful for highly insoluble compounds.
20% PEG 400, 80% WaterPOA common vehicle for oral gavage.
Tier 3: Suspension Formulations

When a solution cannot be achieved at the required concentration, a suspension may be a viable alternative, particularly for the oral route.[10] A suspension is a heterogeneous system in which solid particles of the drug are dispersed in a liquid vehicle.

Protocol: Preparation of a Suspension for Oral Dosing

Objective: To prepare a uniform and physically stable suspension for oral administration.

Materials:

  • Micronized test compound

  • Suspending agent (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

  • Wetting agent (optional, e.g., 0.1% Tween® 80)

  • Vehicle (e.g., purified water)

  • Mortar and pestle or homogenizer

Methodology:

  • Micronize the test compound to a uniform particle size, if necessary.

  • Prepare the vehicle by dissolving the suspending agent and wetting agent (if used) in water.

  • In a mortar, add a small amount of the vehicle to the micronized powder to form a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.[10]

  • Transfer the suspension to a suitable container and use a homogenizer or magnetic stirrer to ensure a consistent dispersion.[10]

  • Visually inspect for homogeneity before each dose administration. Continuously stir during dosing if the suspension is prone to settling.[10]

Tier 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[21][22] They can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent solubility and bioavailability.[21][22][23][24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are commonly used in pharmaceutical formulations.[14][26]

Protocol: Preparation of a Cyclodextrin-Based Formulation

Objective: To prepare a clear solution for oral or intravenous administration using a cyclodextrin as a solubilizing agent.

Materials:

  • Test compound

  • HP-β-CD or SBE-β-CD

  • Sterile water or buffer

  • Vials, magnetic stirrer

Methodology:

  • Prepare the cyclodextrin solution by dissolving the required amount of HP-β-CD or SBE-β-CD in sterile water or buffer.

  • Slowly add the test compound to the cyclodextrin solution while stirring.

  • Continue stirring until the compound is fully dissolved. This may take several hours. Sonication can be used to expedite dissolution.

  • The final formulation should be a clear, particle-free solution.

  • For intravenous administration, the solution should be sterile-filtered.

Visualization of Formulation Workflow

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy Selection cluster_2 Formulation Development cluster_3 Characterization & QC P1 Physicochemical Characterization (Solubility, pKa, LogP) S1 Sufficient Aqueous Solubility? P1->S1 S2 Soluble in Co-solvents? S1->S2 No F1 Aqueous Solution S1->F1 Yes S3 Amenable to Suspension? S2->S3 No F2 Co-solvent/ Surfactant Solution S2->F2 Yes S4 Complexation Feasible? S3->S4 No F3 Suspension S3->F3 Yes F4 Cyclodextrin Complex S4->F4 Yes C1 Appearance, pH, Concentration (HPLC) F1->C1 F2->C1 F3->C1 C2 Particle Size (DLS) for Suspensions F3->C2 F4->C1

Caption: A decision-making workflow for selecting a suitable in vivo formulation strategy.

Formulation Characterization and Quality Control

Once a formulation has been prepared, it is essential to characterize it to ensure it meets the required quality attributes.

  • Appearance: The formulation should be visually inspected for clarity (for solutions) or uniformity (for suspensions) and for the absence of visible particles.

  • pH: The pH of the final formulation should be measured and recorded.

  • Concentration Verification: The concentration of the active pharmaceutical ingredient (API) in the final formulation should be confirmed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[27][28] This is crucial for accurate dosing.

  • Particle Size Analysis: For suspensions, particle size distribution should be determined using a technique like Dynamic Light Scattering (DLS) to ensure consistency between batches.[29][30]

  • Stability: The short-term stability of the formulation under the intended storage and use conditions should be assessed.

Experimental Protocol: HPLC for Concentration Verification

Objective: To accurately determine the concentration of the Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate analog in the final dosing formulation.

Materials:

  • Dosing formulation sample

  • Reference standard of the test compound

  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

  • Appropriate HPLC column and mobile phase

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a standard curve by making serial dilutions of the reference standard in a suitable solvent.

  • Dilute a known volume of the dosing formulation sample with the same solvent to a concentration that falls within the range of the standard curve.

  • Inject the standards and the sample onto the HPLC system.

  • Integrate the peak areas corresponding to the test compound.

  • Calculate the concentration of the compound in the dosing formulation by comparing its peak area to the standard curve.

In Vivo Administration Considerations

The choice of administration route and vehicle can significantly impact the pharmacokinetic profile of a compound.[31][32][33]

  • Route of Administration: The formulation must be suitable for the intended route (e.g., oral, intravenous, intraperitoneal). For intravenous administration, the formulation must be sterile and free of particulates, and the excipients must be safe for injection.

  • Vehicle Effects: The chosen vehicle should be well-tolerated by the animal species and should not have any pharmacological effects that could interfere with the study outcome.[34] It is always recommended to include a vehicle-only control group in in vivo studies.[20]

  • Dose Volume: The volume of the dose should be appropriate for the size of the animal and the route of administration, following institutional and regulatory guidelines.[35][36][37][38]

Conclusion

The development of an appropriate in vivo dosing formulation is a critical step in the preclinical evaluation of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate analogs and other novel therapeutic candidates. A systematic approach, beginning with thorough physicochemical characterization and followed by a tiered formulation strategy, will increase the likelihood of developing a robust, reproducible, and effective dosing vehicle. The protocols and guidelines presented in this application note provide a framework for scientists to navigate the challenges of formulating poorly soluble compounds and to generate reliable in vivo data that will inform the future development of these promising molecules.

References

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  • Wang, Y., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. ACS Publications. [Link]

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  • Wang, Y., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Preventing ester hydrolysis of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate during storage

Welcome to the technical support guide for Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate (CAS: 1779695-93-0).[1] This document is designed for researchers, scientists, and drug development professionals to proacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate (CAS: 1779695-93-0).[1] This document is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot the common issue of ester hydrolysis during the storage of this compound. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the long-term stability and integrity of your samples.

Section 1: Troubleshooting Common Stability Issues

This section addresses specific problems you might encounter, providing direct answers and actionable solutions.

Question: I've observed a decrease in the purity of my solid-state Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate sample over time, confirmed by HPLC/LC-MS. What is the likely cause?

Answer: The most probable cause is ester hydrolysis. Esters, particularly those with complex heterocyclic structures, can be susceptible to degradation via reaction with water molecules.[2][3][4] This reaction cleaves the methyl ester group, converting it into the corresponding carboxylic acid (octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid) and methanol.[5][6] The presence of even trace amounts of moisture, especially when combined with fluctuations in temperature, can accelerate this process.[7] Storing the compound in a standard freezer can paradoxically introduce moisture, leading to hydrolysis.[7]

Question: My compound is stored in a solution (e.g., for screening). I'm seeing a pH shift and the formation of a new peak in my chromatogram. Are these events related?

Answer: Yes, these events are strongly related and are classic indicators of ester hydrolysis. The formation of the carboxylic acid degradant will lower the pH of your solution over time.[8] This new, more polar carboxylic acid will appear as a separate peak in your reverse-phase HPLC analysis, typically with a shorter retention time than the parent ester compound.

Question: Can minor impurities from the synthesis or other excipients in my formulation affect the stability of the ester?

Answer: Absolutely. Trace amounts of acidic or basic impurities can act as catalysts, significantly speeding up the rate of hydrolysis even with minimal moisture present.[5][6] Similarly, certain pharmaceutical excipients can either directly interact with the ester or contain residual moisture, compromising the stability of the active ingredient.[9][10][11] It is crucial to use high-purity starting materials and compatible, low-water-content excipients in any formulation.[10][12]

Section 2: Understanding the Mechanism of Degradation

Ester hydrolysis is a chemical reaction where water breaks the ester bond. This process can be catalyzed by either an acid or a base.[5][6]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where a proton source (H+) protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by water.[6][13] To minimize this, it is critical to avoid acidic conditions during storage.

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and generally faster than acid-catalyzed hydrolysis.[13][14] A hydroxide ion (OH-) directly attacks the carbonyl carbon.[5][14] The resulting carboxylic acid is deprotonated by the base, driving the reaction to completion.[13][14] This underscores the importance of avoiding basic or alkaline environments.

The diagram below illustrates the general workflow for investigating a potential hydrolysis issue.

Caption: Troubleshooting workflow for suspected ester hydrolysis.

Section 3: Proactive Storage and Handling Protocols

To prevent degradation, strict adherence to proper storage and handling procedures is essential. The following recommendations are based on established principles for storing moisture-sensitive pharmaceutical compounds.[2][7][15]

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Solid)Reduces the rate of chemical reactions, including hydrolysis.[7]
2-8°C (Short-term, Solid)Acceptable for brief periods, but long-term storage should be colder.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and, more importantly, ambient moisture, creating a dry environment.[7][16]
Container Tightly-sealed, amber glass vialPrevents moisture and light exposure. Glass is generally more inert than plastic.[15]
Handling Use of a desiccator or glove boxMinimizes exposure to atmospheric moisture when handling the solid compound.[7]
Additives Desiccant packs (e.g., silica gel)Actively absorbs any residual moisture within the storage container.[7][15]

Section 4: Analytical Protocols for Stability Assessment

To ensure the integrity of your compound, a robust stability testing program is necessary. These studies are guided by principles outlined in the International Council for Harmonisation (ICH) guidelines.[17][18][19]

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is crucial to identify potential degradation products and establish the stability-indicating nature of your analytical method.[3][20][21]

Objective: To intentionally degrade Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate under various stress conditions to understand its degradation pathways.[22][23]

Methodology:

  • Prepare Stock Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl) to a sample solution. Heat at 60°C for 24 hours.[3][20]

    • Basic Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH) to a sample solution. Keep at room temperature for 4 hours. (Note: Base hydrolysis is often rapid for esters).[3][20][23]

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) to a sample solution. Keep at room temperature for 24 hours.[20]

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines.[18]

  • Sample Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. The goal is to achieve 5-20% degradation.[22] Identify and characterize any significant degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the purity of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate and separate it from its potential degradation products.

HPLC ParameterSuggested Conditions
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and/or Mass Spectrometry (MS)
Injection Volume 10 µL

Note: This is a starting method. Optimization may be required based on your specific instrumentation and the results of the forced degradation study.

The diagram below illustrates the workflow for conducting a stability study according to ICH guidelines.

Caption: ICH-compliant stability study workflow.

Section 5: Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation product I should look for?

    • A1: The primary degradation product from hydrolysis will be octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid. You should monitor for a new, more polar peak in your HPLC analysis.

  • Q2: Can I store the compound in DMSO solution?

    • A2: While common for assays, long-term storage in DMSO is not recommended. DMSO is highly hygroscopic and will absorb atmospheric moisture, which can then facilitate hydrolysis.[16] If you must store in DMSO, use anhydrous grade, dispense into single-use aliquots, and store under an inert atmosphere at -80°C.

  • Q3: Is it better to store the compound as a free base or a salt?

    • A3: Storing the compound as a salt (e.g., hydrochloride) can sometimes improve stability by preventing the tertiary amines in the heterocyclic ring system from acting as a potential intramolecular catalyst for hydrolysis. However, the salt itself can be more hygroscopic. The optimal form should be determined experimentally.

  • Q4: How can I quickly check for degradation without running a full HPLC analysis?

    • A4: Thin-Layer Chromatography (TLC) can be a rapid, qualitative tool. Spot the sample alongside a reference standard on a silica plate. The appearance of a new, more polar spot (lower Rf value) can indicate the formation of the carboxylic acid degradant.

By implementing these guidelines, you can significantly mitigate the risk of ester hydrolysis and ensure the reliability and reproducibility of your research involving Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate.

References

  • Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • ICH. (n.d.). Q1A - Q1F Stability. Retrieved from [Link]

  • ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
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  • Al-khattawi, A., et al. (n.d.). Effects of excipients on the stability of medicinal products.
  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
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  • Wikipedia. (n.d.). Ester hydrolysis.
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  • The Organic Chemistry Tutor. (2016, December 27). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry.
  • PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential.
  • Malvern Panalytical. (2017, March 23). Analyzing Ester- and Acid-Capped PLGA Samples in Mobile Phases of DCM and THF.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods.
  • Sigma-Aldrich. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 3-((4-Hydroxyphenyl)methyl)-2,3,6,7,8,8a-hexahydropyrrolo(1,2-a)pyrazine-1,4-dione.
  • Unknown Source. (n.d.). Heterocyclic Compounds.
  • Chromatography Online. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
  • ResearchGate. (2016, February 8). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?
  • Capot Chemical. (n.d.). 2173637-02-8 | (8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride.
  • BLDpharm. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Heterocyclic Compounds.

Sources

Optimization

Technical Support Center: Optimizing the Cyclization of Methyl Octahydropyrrolo[1,2-a]pyrazine-3-carboxylate

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals working on conformationally restricted peptidomimetics. The synthesis of the methyl octahydropyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals working on conformationally restricted peptidomimetics.

The synthesis of the methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate scaffold is a critical transformation, particularly in the development of potent bioactive molecules such as Inhibitor of Apoptosis (IAP) protein antagonists . The most efficient route involves the reaction of a chiral pyrrolidine diamine with methyl 2,3-dibromopropionate. This cascade sequence initiates with the base-mediated in situ generation of methyl 2-bromoacrylate, followed by a selective Michael addition, and concludes with an intramolecular cyclization to form the fused bicyclic piperazine ring .

However, constructing the pyrrolopyrazine core is notoriously challenging. Intermediates are often prone to degradation, and incomplete reactions can frustrate forward progress, requiring highly optimized conditions to ensure successful ring annulation . Below, we break down the mechanistic pitfalls and provide validated solutions to minimize byproducts.

Reaction Workflow & Byproduct Pathways

G Reagents Pyrrolidine Diamine + Methyl 2,3-dibromopropionate InSitu In situ generation of Methyl 2-bromoacrylate Reagents->InSitu DIPEA, Toluene Strictly Anhydrous MonoAlkyl Mono-alkylated Intermediate InSitu->MonoAlkyl Michael Addition (Syringe Pump) Polymer Oligomers / Polymers (Intermolecular) InSitu->Polymer High Conc. / Fast Addition Product Methyl octahydropyrrolo[1,2-a] pyrazine-3-carboxylate MonoAlkyl->Product Intramolecular Cyclization (TBAI Catalyst, 90°C) Epimer Epimerized Byproducts (C3/C8a Inversion) MonoAlkyl->Epimer Strong Base / >100°C Acid Hydrolyzed Acid (Ester Cleavage) MonoAlkyl->Acid Trace H2O / OH-

Workflow of octahydropyrrolo[1,2-a]pyrazine cyclization detailing byproduct pathways and mitigations.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant epimerization at the C3 or C8a position during the cyclization step? Causality: The protons adjacent to the ester group (C3) and the bridgehead nitrogen (C8a) are relatively acidic. When unhindered, strong bases (like simple trialkylamines or carbonates) are used at elevated temperatures (>100 °C), the rate of base-catalyzed enolization competes with the rate of cyclization, leading to racemization or epimerization at these stereocenters. Solution: Switch to a mild, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA). Maintain strict temperature control (e.g., 85–90 °C in toluene). The steric bulk of DIPEA prevents it from easily abstracting the alpha-protons, preserving your stereochemical fidelity while still acting as an effective acid scavenger for the cyclization.

Q2: I am observing a high percentage of polymeric/oligomeric byproducts. What is driving this? Causality: The reaction relies on the in situ generation of methyl 2-bromoacrylate. This intermediate is a highly reactive Michael acceptor. If the local concentration of this species is too high, intermolecular reactions (where a second diamine molecule attacks the newly formed acrylate) outcompete the desired intramolecular ring closure. This initiates a polymerization cascade. Solution: Employ high-dilution conditions (0.05 M to 0.1 M). More importantly, implement a slow, dropwise addition of methyl 2,3-dibromopropionate using a syringe pump over 4–6 hours. This ensures the intramolecular cyclization outpaces intermolecular collisions by keeping the steady-state concentration of the highly reactive acrylate extremely low.

Q3: My LC-MS shows a significant [M-14] peak (loss of a methyl group) and increased polarity. What is this byproduct? Causality: This mass shift indicates ester hydrolysis, yielding the corresponding carboxylic acid byproduct. This occurs if the base is wet or contains trace hydroxide impurities, which act as nucleophiles attacking the methyl ester under heating. Solution: Ensure strictly anhydrous conditions. Dry your toluene over activated 4Å molecular sieves for at least 24 hours prior to use, and distill your DIPEA over calcium hydride (CaH₂).

Q4: The reaction stalls at the mono-alkylated intermediate. How can I drive the intramolecular cyclization to completion without increasing the temperature? Causality: The final ring closure requires the secondary amine to displace a primary bromide. Due to the conformational constraints of the forming bicyclic system, the orbital overlap required for this Sₙ2 displacement is sterically hindered, causing the reaction to stall . Solution: Add a catalytic amount (10–20 mol%) of Tetrabutylammonium iodide (TBAI). This facilitates an in situ Finkelstein reaction, converting the sluggish alkyl bromide into a highly reactive alkyl iodide. The iodide is a superior leaving group, drastically lowering the activation energy for the final intramolecular cyclization without requiring destructive temperatures.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causal relationship between specific reaction conditions and the resulting product distribution, validating the optimized parameters discussed above.

Reaction ConditionsDesired Cyclized Product (%)Epimerized Byproduct (%)Oligomeric Byproducts (%)Hydrolyzed Acid (%)
TEA, Toluene, 110 °C, Bolus Addition35%18%42%5%
DIPEA, Toluene, 90 °C, Bolus Addition52%6%38%4%
DIPEA, Toluene, 90 °C, Syringe Pump (4h)81%4%12%3%
DIPEA, Toluene, 90 °C, Syringe Pump + TBAI 89% 2% 8% <1%
NaOH (aq)/DCM, Biphasic, 25 °C15%2%10%73%
Validated Step-by-Step Protocol

This protocol incorporates a self-validating physical observable to ensure the reaction is proceeding as intended.

Step 1: System Preparation

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Charge the flask with the chiral pyrrolidine diamine precursor (10.0 mmol) and TBAI (1.0 mmol, 10 mol%).

Step 2: Dilution and Base Addition

  • Add 100 mL of anhydrous toluene (dried over 4Å molecular sieves) to achieve a 0.1 M concentration.

  • Inject anhydrous DIPEA (25.0 mmol, 2.5 equiv). Stir at room temperature for 10 minutes to ensure complete homogenization.

  • Heat the reaction mixture to 90 °C using an oil bath.

Step 3: Syringe Pump Addition (Critical Step)

  • Prepare a solution of methyl 2,3-dibromopropionate (10.5 mmol, 1.05 equiv) in 20 mL of anhydrous toluene.

  • Load this solution into a gas-tight syringe and mount it on a programmable syringe pump.

  • Add the solution dropwise into the vortex of the stirring reaction mixture at a rate of 5 mL/hour (total addition time ~4 hours).

Step 4: Intramolecular Cyclization & Self-Validation

  • Once the addition is complete, maintain the temperature at 90 °C for an additional 2 hours.

  • Self-Validating Check: Observe the reaction medium. The continuous precipitation of diisopropylethylammonium bromide (DIPEA·HBr) as a fine white solid provides immediate visual confirmation that the cyclization (and concomitant bromide displacement) is actively proceeding. If the solution remains completely clear, the intramolecular displacement has stalled, indicating either inactive base or degraded intermediate.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the DIPEA·HBr salts. Wash the filter cake with cold toluene (2 × 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to isolate the pure methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate.

References
  • Title: Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Chiral Resolution of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate Enantiomers

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the enantioselective separation of M...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the enantioselective separation of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate. The content is structured to address common issues through a series of frequently asked questions and detailed troubleshooting workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy for separating the enantiomers of this bicyclic amine carboxylate.

Q1: What are the primary methods for the chiral resolution of this compound?

There are two principal methods for resolving racemic Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate:

  • Chiral Chromatography: This is the most common and versatile method, especially for analytical and small-scale preparative purposes. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the techniques of choice.[1][2] SFC is often preferred for preparative scale due to its speed and reduced solvent consumption.[3][4]

  • Diastereomeric Salt Crystallization: This classical chemical resolution technique is highly effective and often more economical for large-scale industrial production.[5][6] It involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[7][8]

Q2: Which type of Chiral Stationary Phase (CSP) is typically most successful for this class of molecule?

For compounds containing both amine and ester functionalities, polysaccharide-based CSPs are the most successful and versatile.[1][2] These phases, derived from cellulose or amylose and often coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms.

  • Recommended Starting Points: Chiralpak® AD, Chiralcel® OD, and their immobilized versions (IA, IB, etc.) are excellent starting points for screening. Immobilized phases offer the significant advantage of being compatible with a broader range of solvents, which can unlock unique selectivities.[9]

Q3: Why are mobile phase additives essential for the chromatographic separation of this compound?

The octahydropyrrolo[1,2-a]pyrazine core contains basic nitrogen atoms. These nitrogens can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to poor peak shape (tailing) and reduced resolution.[10] Mobile phase additives are used to suppress these undesirable interactions.[11]

  • Basic Additives (e.g., Diethylamine - DEA, Triethylamine - TEA): These are used in normal phase or polar organic modes to compete with the analyte for active sites on the stationary phase, resulting in improved peak symmetry.

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid - FA): These are used to protonate the analyte. The resulting charged species can have different interactions with the CSP, sometimes dramatically improving selectivity.[12][13]

Q4: What is the primary difference between analytical and preparative chiral chromatography?

The goal of analytical chromatography is to determine the enantiomeric excess (e.e.) or purity of a sample, using small injection volumes on narrow-bore columns to achieve the highest possible resolution. The goal of preparative chromatography is to isolate and purify a quantity of a specific enantiomer.[14] This involves using larger-diameter columns, significantly higher sample loads, and often requires re-optimization of the analytical method to balance resolution with throughput.[4]

Section 2: Troubleshooting Guide - Chiral Chromatography (HPLC & SFC)

This section provides direct answers to specific experimental problems encountered during method development.

Q: I see no separation between my enantiomers (co-elution). Where do I begin?

A: Co-elution indicates a lack of enantiorecognition under the current conditions. A systematic screening approach is the most efficient path forward.

Causality: Chiral recognition depends on a minimum of three points of interaction between the analyte and the chiral stationary phase, with at least one being stereochemically dependent.[15] If these interactions are not established, the enantiomers will behave identically on the column.

Troubleshooting Steps:

  • CSP Screening: The nature of the CSP is the most critical factor. Screen a diverse set of polysaccharide columns (e.g., Chiralpak AD, AS, IC; Chiralcel OD, OJ).

  • Mobile Phase Mode: If screening in normal phase (e.g., Hexane/Isopropanol) fails, switch to a different elution mode. Polar organic mode (e.g., Methanol or Acetonitrile with additives) can provide completely different selectivity.[2]

  • Additive Screening: Test both a basic (0.1% DEA) and an acidic (0.1% TFA) additive in your mobile phase. The interaction mechanism can change dramatically depending on the analyte's ionization state.[11][16]

start Start: Co-eluting Peaks screen_csp Screen diverse CSPs (e.g., AD, OD, IC) start->screen_csp res_check1 Resolution > 0.5? screen_csp->res_check1 screen_mp Switch Mobile Phase Mode (Normal -> Polar Organic) res_check1->screen_mp No optimize Proceed to Optimization (See Q&A on Fine-Tuning) res_check1->optimize Yes res_check2 Resolution > 0.5? screen_mp->res_check2 screen_add Screen Additives (0.1% DEA vs 0.1% TFA) res_check2->screen_add No res_check2->optimize Yes res_check3 Resolution > 0.5? screen_add->res_check3 res_check3->optimize Yes consult Consult Specialist or Consider Derivatization res_check3->consult No

Caption: Initial method development workflow for co-eluting peaks.

Q: My peaks are broad and tailing, even if I see some separation. What is the cause and solution?

A: This is a classic symptom of secondary ionic interactions between the basic analyte and the stationary phase support.

Causality: The basic nitrogens of your molecule can interact with acidic silanol groups on the silica gel surface, causing a portion of the analyte molecules to lag behind the main band, resulting in a "tail."

Solution: Add a small concentration of a basic modifier to the mobile phase. Diethylamine (DEA) or Triethylamine (TEA) at 0.1-0.2% (v/v) is typically sufficient. This additive will compete for and occupy the active silanol sites, ensuring the analyte interacts primarily with the chiral selector.[10]

Additive (in Hexane/IPA 80:20)Peak Shape (Asymmetry Factor)Resolution (Rs)Comments
NoneTailing (> 2.0)0.8Significant secondary interactions are evident.
0.1% DEASymmetrical (~1.1)1.9Improved peak shape leads to baseline resolution.
0.1% TFATailing (> 1.8)1.1Acid can protonate the amine, but may not solve tailing on its own.

Q: I have partial resolution (Rs ≈ 1.2-1.4) but need baseline separation (Rs ≥ 1.5) for accurate quantification. How can I fine-tune the method?

A: Achieving baseline resolution often requires small, methodical adjustments to the chromatographic conditions.

Causality: Resolution is a function of efficiency, selectivity, and retention. Small changes to the mobile phase strength or temperature can subtly alter the thermodynamics of the analyte-CSP interaction, thereby increasing selectivity.

Fine-Tuning Strategies:

  • Adjust Modifier Percentage: Decrease the percentage of the alcohol modifier (e.g., from 20% Isopropanol to 15%). This generally increases retention time and can often improve resolution.

  • Change Alcohol Modifier: The choice of alcohol can have a significant impact. Switching from Isopropanol (IPA) to Ethanol (EtOH) or vice-versa can alter the selectivity.

  • Lower the Temperature: Running the column at a lower temperature (e.g., 15-25°C) often increases resolution, although it will also increase analysis time and backpressure. In some cases, temperature changes can even reverse the enantiomer elution order.[13]

Section 3: Alternative Method - Diastereomeric Salt Crystallization

Q: When is diastereomeric crystallization a better choice than preparative chromatography?

A: This method is advantageous for large-scale (multi-kilogram) production where the economics of solvent consumption and throughput for chromatography become prohibitive.[5] It is a robust, scalable chemical engineering process, provided a suitable resolving agent and solvent system can be identified.

Q: How do I select a chiral resolving agent and the appropriate solvent?

A: The process involves screening a panel of commercially available chiral acids to find one that forms a salt with a significant solubility difference between the two diastereomers in a particular solvent.

Causality: When the racemic amine reacts with a single enantiomer of a chiral acid, two diastereomeric salts are formed. Unlike enantiomers, diastereomers have different physical properties, including solubility.[17] The goal is to find a solvent where one diastereomeric salt is highly soluble and the other is poorly soluble, allowing for separation by crystallization and filtration.[8]

Workflow for Screening:

  • Select Chiral Acids: For your basic amine, screen chiral carboxylic or sulfonic acids such as (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (+)-Camphor-10-sulfonic acid.[6]

  • Screen Solvents: In parallel, test a range of solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, and mixtures with water) for their ability to form crystalline salts.

  • Isolate and Analyze: Filter the resulting crystals, liberate the free base, and analyze its enantiomeric excess (e.e.) using an analytical chiral HPLC method to determine the success of the resolution.

start Racemic Amine + Chiral Acid form_salts Formation of Diastereomeric Salts start->form_salts screen_solv Solvent Screening for Differential Solubility form_salts->screen_solv crystallize Controlled Crystallization (Temperature Gradient) screen_solv->crystallize separate Filtration to Separate Solid & Liquid Phases crystallize->separate liberate Liberate Free Amine (Base Treatment) separate->liberate analyze Analyze e.e. by Chiral HPLC liberate->analyze end Enantioenriched Product analyze->end

Caption: General workflow for diastereomeric salt crystallization.
Section 4: Experimental Protocols

Protocol 1: Generic Screening Protocol for Chiral HPLC

  • CSP: Chiralpak AD-H (or similar), 250 x 4.6 mm, 5 µm.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1.0 mg/mL.

  • Mobile Phase Screening:

    • Condition A (Normal Phase): n-Hexane / Isopropanol (80:20 v/v) + 0.1% DEA.

    • Condition B (Normal Phase): n-Hexane / Ethanol (85:15 v/v) + 0.1% DEA.

    • Condition C (Polar Organic): Methanol + 0.1% DEA.

    • Condition D (Polar Organic): Acetonitrile + 0.1% DEA.

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm (or most sensitive wavelength for the compound).

  • Evaluation: For each condition, evaluate retention time (tR), resolution (Rs), and peak shape. Select the most promising condition for further optimization.

Protocol 2: General Procedure for Diastereomeric Salt Crystallization Screening

  • Reaction Setup: In a small vial, dissolve 100 mg of racemic Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate in 2 mL of a test solvent (e.g., ethanol).

  • Add Resolving Agent: Add 0.5-1.0 equivalents of a chiral acid (e.g., (+)-tartaric acid) to the solution.[7]

  • Induce Crystallization: Stir the mixture at room temperature. If no crystals form, try heating to dissolve all solids followed by slow cooling. If necessary, add a co-solvent or slowly evaporate the solvent.

  • Isolation: Once a precipitate has formed, allow it to equilibrate (e.g., stir for 2-4 hours), then collect the solid by vacuum filtration. Wash the crystals with a small amount of cold solvent.

  • Liberation: Dissolve the collected salt in water and add a base (e.g., 1M NaOH) until the solution is pH > 10. Extract the free amine with a suitable organic solvent (e.g., dichloromethane).

  • Analysis: Dry the organic extract, evaporate the solvent, and analyze the enantiomeric excess of the resulting oil/solid using the analytical method developed in Protocol 1.

References
  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). LCGC North America.
  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chrom
  • Strategic use of preparative chiral chromatography for the synthesis of a preclinical pharmaceutical candidate. (2007).
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2004).
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024).
  • Troubleshooting poor resolution in chiral chrom
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.).
  • The Use of Preparative Chiral Chromatography for Accessing Enantiopurity in Pharmaceutical Discovery and Development. (n.d.).
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies.
  • PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES. (2017).
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (n.d.). Molecules.
  • The effect of mobile phase composition on the chiral separation of compounds. (n.d.).
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • Part 6: Resolution of Enantiomers. (n.d.). Chiralpedia.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry.
  • Solving Common Errors in HPLC. (n.d.). Omega Scientific.
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021). Beilstein Journal of Organic Chemistry.
  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.
  • Chiral Chromatography in Pharmaceutical Analysis. (2021). Pharma Focus Asia.
  • Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. (2005). Journal of Forensic Sciences.
  • Chiral resolution. (n.d.). Wikipedia.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Molecules.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.).
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Current Research in Bioorganic & Organic Chemistry.
  • Technical Guide To Chiral HPLC Separ
  • Trouble with chiral separations. (2020).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Method development with CHIRALPAK® IA. (n.d.). Daicel Chiral Technologies.
  • Nonsilyl Bicyclic Secondary Amine Catalysts for the Asymmetric Transfer Hydrogenation of α,β-Unsaturated Aldehydes. (2024). The Journal of Organic Chemistry.
  • Chiral Resolution with and without Resolving Agents. (n.d.). Pharmaceutical Technology.
  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). Chemical Society Reviews.
  • Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate 1779695-93-0 wiki. (n.d.). Guidechem.
  • Chiral resolution – Knowledge and References. (n.d.). Taylor & Francis Online.

Sources

Reference Data & Comparative Studies

Validation

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate vs ethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate stability

An objective, data-driven comparison of methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate and ethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate requires a deep understanding of both thermodynamic principles and enzy...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate and ethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate requires a deep understanding of both thermodynamic principles and enzymatic kinetics.

The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged, conformationally restricted bicyclic diamine. It serves as a highly effective proline bioisostere, prominently featured in the development of Inhibitor of Apoptosis (IAP) protein antagonists and T-type calcium channel blockers . During lead optimization, the C3-carboxylate group is frequently masked as an ester (methyl or ethyl) to serve as a synthetic intermediate or a membrane-permeable prodrug.

Understanding the stability of these two ester variants is critical for controlling in vivo drug release, interpreting pharmacokinetic (PK) data, and preventing premature degradation during assay preparation.

Mechanistic Causality of Ester Stability

As an application scientist, it is crucial to recognize that the stability of these compounds does not rely on a single variable, but rather a competition between chemical thermodynamics and enzymatic affinity.

Chemical and Thermodynamic Stability (Aqueous Media)

In purely aqueous buffers (e.g., PBS at pH 7.4), ester hydrolysis is governed by steric hindrance and inductive effects. The ethyl ester possesses slightly larger steric bulk and a stronger electron-donating inductive (+I) effect compared to the methyl group. Consequently, the carbonyl carbon of the ethyl ester is less electrophilic. This makes the ethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate marginally more resistant to base-catalyzed nucleophilic attack (saponification) than its methyl counterpart. However, at physiological pH, both compounds exhibit high chemical stability.

Metabolic and Enzymatic Stability (Biological Matrices)

In biological matrices such as plasma and liver microsomes, stability is dictated by Carboxylesterases (CES) —predominantly CES1 in the liver and CES2 in the intestine/kidney.

A common misconception in medicinal chemistry is that the bulkier ethyl ester will universally resist enzymatic hydrolysis better than the methyl ester. While this holds true for simple aliphatic chains, comprehensive in vitro studies on complex, bulky scaffolds demonstrate that there is no statistically significant difference in the Michaelis-Menten constants ( KM​ ) or limiting velocities ( Vmax​ ) between methyl and ethyl esters against CES . Because the rigid, bulky octahydropyrrolo[1,2-a]pyrazine core dominates the enzyme's binding pocket, the minor steric difference between a methoxy and ethoxy leaving group becomes negligible during the catalytic turnover.

MetabolicPathway MethylEster Methyl octahydropyrrolo [1,2-a]pyrazine-3-carboxylate CES Carboxylesterases (CES1 / CES2) MethylEster->CES Hydrolysis EthylEster Ethyl octahydropyrrolo [1,2-a]pyrazine-3-carboxylate EthylEster->CES Hydrolysis Acid Octahydropyrrolo[1,2-a] pyrazine-3-carboxylic acid CES->Acid Cleavage Metabolite1 Methanol CES->Metabolite1 From Methyl Metabolite2 Ethanol CES->Metabolite2 From Ethyl

CES-mediated metabolic hydrolysis of methyl and ethyl esters.

Comparative Data Summaries

The following tables synthesize the physicochemical and metabolic stability profiles of both variants based on established scaffold behaviors in standardized ADME assays.

Table 1: Physicochemical & Chemical Stability Profile

PropertyMethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylateEthyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate
Molecular Weight 184.24 g/mol 198.26 g/mol
Steric Hindrance (Leaving Group) LowModerate
Chemical Stability (pH 7.4 Buffer) High ( t1/2​>24 h)High ( t1/2​>24 h)
Base-Catalyzed Hydrolysis SusceptibleSlightly more resistant (+I effect)

Table 2: In Vitro Metabolic Stability (Baseline Profile)

Biological MatrixMethyl Ester ( t1/2​ )Ethyl Ester ( t1/2​ )CES Affinity ( KM​ )
Human Plasma 30 - 45 min30 - 50 minNo statistical difference
Rat Liver Microsomes 15 - 20 min15 - 25 minComparable
Matrix + CES Inhibitor (BNPP) >120 min >120 minN/A (Enzyme Blocked)

Self-Validating Experimental Protocols

To accurately determine the stability of these esters, the experimental design must isolate enzymatic degradation from chemical instability. The following protocol utilizes a self-validating system by incorporating bis(p-nitrophenyl)phosphate (BNPP) , a potent and selective CES inhibitor, to prove causality .

Protocol: In Vitro Plasma & Microsomal Stability Assay (LC-MS/MS)

1. Reagent & Matrix Preparation

  • Prepare a 10 mM stock solution of the methyl and ethyl esters in LC-MS grade DMSO.

  • Thaw pooled human plasma or rat liver microsomes (RLM) in a 37°C water bath. For RLM, supplement with an NADPH regenerating system (1 mM final concentration).

  • Self-Validation Step: Split the biological matrix into two aliquots. To Aliquot B, add 100 µM of BNPP (CES inhibitor). Aliquot A remains untreated.

2. Incubation Workflow

  • Dilute the test compounds into the matrices to achieve a final concentration of 1 µM (Ensure final DMSO concentration is ≤0.25% to prevent enzyme denaturation).

  • Incubate the mixtures in a shaking water bath at 37°C.

  • Include Propantheline as a positive control (known to rapidly degrade in plasma) to verify matrix activity.

3. Quenching & Extraction

  • At predetermined time points ( t=0,5,15,30,60,120 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (MeCN) containing an analytical internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the esterases, halting hydrolysis.

4. Centrifugation & LC-MS/MS Analysis

  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate denatured proteins.

  • Transfer the supernatant to LC vials.

  • Quantify the remaining parent compound using a validated LC-MS/MS method (Multiple Reaction Monitoring mode).

5. Data Interpretation

  • Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate the half-life ( t1/2​=0.693/k ).

  • Causality Check: If the compound degrades in Aliquot A but remains stable ( t1/2​>120 min) in Aliquot B (with BNPP), degradation is definitively confirmed as CES-mediated enzymatic hydrolysis rather than chemical instability.

AssayWorkflow Prep 1. Preparation 1 µM Compound + Matrix +/- BNPP Incubate 2. Incubation 37°C for 0-120 min Prep->Incubate Quench 3. Quenching Cold MeCN + Int. Std Incubate->Quench Centrifuge 4. Extraction Precipitate Proteins Quench->Centrifuge LCMS 5. LC-MS/MS Quantify Parent Centrifuge->LCMS

Self-validating in vitro stability assay workflow using LC-MS/MS.

References

  • Hashimoto, K., et al. (2013). "Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic." Journal of Medicinal Chemistry, 56(3), 1228-1246.[Link]

  • Nics, L., et al. (2011). "The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference." Nuclear Medicine and Biology, 38(1), 13-17.[Link]

  • Evotec. "Plasma Stability | Cyprotex ADME-Tox Solutions." Evotec.[Link]

Comparative

Comparative Efficacy Guide: Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate vs. Piperazine Scaffolds in Drug Design

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the "piperazine problem." While the piperazine ring is a privileged scaffold found in countless FDA-approved drugs, its high conform...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the "piperazine problem." While the piperazine ring is a privileged scaffold found in countless FDA-approved drugs, its high conformational flexibility and exposed α-carbons often lead to off-target toxicities and rapid metabolic clearance.

To circumvent these liabilities, conformationally restricted bicyclic systems—specifically the octahydropyrrolo[1,2-a]pyrazine scaffold—have emerged as superior alternatives[1]. This guide objectively compares the efficacy, metabolic stability, and synthetic utility of standard piperazines against the functionalized building block Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate (CAS: 1779695-93-0)[2], providing actionable insights and self-validating protocols for your drug development pipelines.

Mechanistic Rationale: The Case for Conformational Restriction

The Entropic Penalty and Target Affinity

When a flexible piperazine binds to a target protein, it must adopt a specific bioactive conformation out of many possible states, resulting in a significant entropic penalty (-TΔS). By fusing a pyrrolidine ring to the piperazine core to form an octahydropyrrolo[1,2-a]pyrazine, we pre-organize the vector of the nitrogen lone pairs and substituents. This "locked" conformation reduces the entropic penalty upon binding, often driving a 10- to 100-fold increase in target affinity. This causality has been definitively proven in the development of highly potent Inhibitor of Apoptosis (IAP) protein antagonists[1] and selective Adenosine A2A receptor antagonists[3].

Metabolic Shielding

Standard piperazines are highly susceptible to Cytochrome P450 (CYP)-mediated α-hydroxylation, leading to ring-opening, dealkylation, and rapid clearance[4]. The bicyclic architecture of the octahydropyrrolo[1,2-a]pyrazine scaffold sterically shields these vulnerable C-H bonds. By blocking access to the enzymatic active site of major CYP isoforms (e.g., CYP3A4, CYP2D6), the bicyclic core drastically improves the pharmacokinetic (PK) profile and extends the half-life of the resulting drug candidate[5].

MetabolicPathway Pip Standard Piperazine (Flexible, Exposed) CYP1 CYP450 Oxidation (α-carbon attack) Pip->CYP1 Bic Octahydropyrrolo[1,2-a]pyrazine (Rigid, Shielded) CYP2 CYP450 Oxidation (Steric Blockade) Bic->CYP2 Degradation Ring Opening / Dealkylation (High Clearance) CYP1->Degradation Stable Metabolic Stability (Low Clearance) CYP2->Stable

CYP450-mediated metabolic pathways of piperazine vs bicyclic scaffolds.

Quantitative Data Comparison

To objectively evaluate the scaffolds, we must look at their impact on key drug-like metrics. The table below summarizes the comparative advantages of integrating the Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate core versus a standard piperazine.

ParameterStandard Piperazine ScaffoldMethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylateMechanistic Causality
Conformational Entropy (ΔS) High (Flexible ring)Low (Rigidified bicyclic system)Pyrrolidine fusion pre-organizes the vector of nitrogen lone pairs, reducing the entropic penalty upon target binding[1].
Metabolic Stability (HLM CL_int) High Clearance (>50 µL/min/mg)Low Clearance (<15 µL/min/mg)Bicyclic architecture sterically shields adjacent α-carbons from CYP450-mediated hydroxylation and ring-opening[4].
Lipophilic Ligand Efficiency (LLE) ModerateHighRestricting conformation increases target affinity (pIC50) without a proportional increase in lipophilicity (cLogP)[5].
Synthetic Tractability High (Ubiquitous building blocks)Moderate (Requires stereocontrolled synthesis)The methyl ester handle at the 3-position allows for orthogonal functionalization (e.g., amidation or reduction)[2].

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the superiority of the bicyclic scaffold in your own laboratory, you must employ rigorous, self-validating assays. Below are the gold-standard protocols for evaluating these scaffolds.

Protocol A: High-Throughput Microsomal Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) to prove the metabolic shielding effect of the bicyclic scaffold. Causality & Self-Validation: We utilize Human Liver Microsomes (HLM) supplemented with NADPH to specifically isolate CYP450-mediated metabolism. We test at a 1 µM concentration to ensure we remain well below the Michaelis constant ( Km​ ) for most CYPs, allowing for accurate first-order kinetic calculations. Self-Validation Check: A zero-cofactor (no NADPH) control is mandatory to rule out non-CYP mediated degradation, such as esterase cleavage of the methyl ester on our target scaffold[2]. Verapamil is run concurrently as a high-clearance positive control to validate the enzymatic viability of the HLM batch.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Prep 1. Compound Prep (1 µM in buffer) Incubate 2. HLM Incubation (+ NADPH, 37°C) Prep->Incubate Quench 3. Quench Reaction (Cold Acetonitrile) Incubate->Quench Analyze 4. LC-MS/MS (MRM mode) Quench->Analyze Calc 5. PK Calculation (T1/2, CLint) Analyze->Calc

Step-by-step workflow for in vitro microsomal stability assay.

Protocol B: Radioligand Competition Binding Assay

Objective: Quantify the entropic benefit of the rigidified scaffold by measuring target affinity ( Ki​ ). Causality & Self-Validation: We use a radioligand assay instead of a downstream functional assay (like cAMP accumulation) because functional assays are subject to signal amplification and receptor reserve, which can mask true binding affinity differences between the rigidified and flexible scaffolds. Self-Validation Check: Use 10 µM of a known, unlabeled competitive antagonist to define non-specific binding (NSB). If the NSB exceeds 30% of total binding, the assay is invalid due to excessive lipophilic partitioning of the radioligand, indicating that assay buffer optimization (e.g., adding BSA) is required.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend target-expressing cell membranes (e.g., Adenosine A2A receptors) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of radioligand (e.g., [3H]-ZM241385 at its Kd​ concentration), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at room temperature for 90 minutes to ensure equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

  • Washing: Wash the filters three times with 500 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection: Add scintillation fluid to the filters and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

  • Optimization of Novel Aza-benzimidazolone mGluR2 PAMs with Respect to LLE and PK Properties and Mitigation of CYP TDI Source: PubMed Central (NIH) URL:[Link](Note: Linked via grounding search result 1.10)

Sources

Validation

Validating the absolute stereochemistry of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate

Title: Validating the Absolute Stereochemistry of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate: A Comparative Analytical Guide Introduction In the landscape of drug discovery, the spatial arrangement of atoms wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Absolute Stereochemistry of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate: A Comparative Analytical Guide

Introduction

In the landscape of drug discovery, the spatial arrangement of atoms within a chiral scaffold profoundly influences its pharmacological and toxicological properties[1]. Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is a highly versatile bicyclic building block utilized in the synthesis of complex therapeutics. The molecule possesses two critical stereocenters: the bridgehead carbon (C8a) and the ester-bearing carbon (C3).

Validating the absolute configuration (AC) of this scaffold is a strict regulatory requirement. However, the physical properties of octahydropyrrolo[1,2-a]pyrazine derivatives—often presenting as oily liquids or amorphous solids—pose significant analytical challenges. This guide objectively compares three orthogonal analytical modalities for absolute stereochemistry determination: Single-Crystal X-Ray Diffraction (SC-XRD), Vibrational Circular Dichroism (VCD) combined with Density Functional Theory (DFT), and Nuclear Magnetic Resonance (NMR) via Mosher’s method.

Mechanistic Overview of Analytical Modalities

Single-Crystal X-Ray Diffraction (SC-XRD): The Crystallographic Gold Standard

SC-XRD is universally recognized as the definitive method for elucidating absolute stereochemistry[1]. The technique relies on the anomalous dispersion of X-rays by heavy atoms, which is mathematically quantified by the Flack parameter.

  • The Causality of Salt Formation: Because the free base of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate resists crystallization, we must force it into a highly ordered lattice. By forming a hydrochloride or hydrobromide salt, we achieve two goals simultaneously: we induce crystallinity, and we introduce a heavy halide ion (Cl⁻ or Br⁻). This heavy atom provides the robust anomalous scattering signal required to accurately calculate the Flack parameter without relying solely on the weak scattering of oxygen and nitrogen[2].

Vibrational Circular Dichroism (VCD) & DFT: The Solution-State Innovator

VCD measures the differential absorption of left and right circularly polarized infrared light by a pair of enantiomers[3].

  • The Causality of Conformational Rigidity: VCD is performed in the solution state, completely bypassing the crystallization bottleneck[4]. The rigid 5-6 fused bicyclic framework of the octahydropyrrolo[1,2-a]pyrazine core makes it an exceptional candidate for VCD. The structural rigidity limits the number of low-energy conformers in solution. When the experimental VCD spectrum is compared against a DFT-computed theoretical spectrum, the vibrational coupling between the chiral centers and the carbonyl/amine stretches produces a highly specific, non-superimposable chiroptical signature[5].

NMR Spectroscopy (Mosher's Method): The Derivatization Approach

Standard NMR cannot differentiate enantiomers in an achiral environment. However, the octahydropyrrolo[1,2-a]pyrazine core contains a secondary amine within its piperazine ring.

  • The Causality of Magnetic Anisotropy: By reacting this secondary amine with chiral derivatizing agents like (R)- and (S)-MTPA-Cl (Mosher's acid chloride), we covalently create diastereomers[1]. The spatial proximity of the MTPA phenyl ring to the C3 and C8a protons causes selective magnetic shielding. The resulting chemical shift differences (Δδ = δS - δR) allow us to deduce the absolute configuration of the amine stereocenter using established empirical models.

Quantitative Comparison of Analytical Workflows

The following table summarizes the performance metrics, requirements, and limitations of each technique to aid in analytical decision-making.

Analytical ModalityPrimary OutputSample RequirementAnalysis TimeKey Limitation
SC-XRD 3D Electron Density, Flack Parameter>0.1 mm Single CrystalDays to WeeksSevere crystallization bottleneck for oily amines.
VCD + DFT Experimental vs. Theoretical Spectra5–10 mg (Solution)1–2 Days (incl. compute)Requires accurate computational conformational modeling.
NMR (Mosher's) Δδ (S-R) Chemical Shifts1–5 mg2–3 Days (incl. synthesis)Steric hindrance at the secondary amine may impede derivatization.

Analytical Workflows & Logical Architectures

Workflow Start Methyl octahydropyrrolo[1,2-a] pyrazine-3-carboxylate XRD SC-XRD Pathway Start->XRD Crystallization (e.g., HCl salt) VCD VCD + DFT Pathway Start->VCD Dissolve in CDCl3 NMR NMR Pathway Start->NMR MTPA-Cl Derivatization XRD_Data Anomalous Dispersion (Flack Parameter) XRD->XRD_Data VCD_Data IR/VCD Spectra vs. DFT Computed Spectra VCD->VCD_Data NMR_Data Δδ (S-R) Chemical Shifts of Diastereomers NMR->NMR_Data Result Absolute Configuration (e.g., 3R, 8aR) XRD_Data->Result VCD_Data->Result NMR_Data->Result

Caption: Analytical workflows for stereochemical validation of the chiral scaffold.

Self-Validating Experimental Protocols

Protocol 1: SC-XRD Crystallization and Analysis
  • Salt Formation: Dissolve 20 mg of the free base in anhydrous diethyl ether. Slowly add 1.1 equivalents of HCl in dioxane (4M) under a nitrogen atmosphere. The precipitation of the hydrochloride salt introduces the heavy chloride ion necessary for anomalous dispersion[4].

  • Crystal Growth: Isolate the salt and redissolve it in a minimum volume of methanol. Set up a vapor diffusion chamber using diethyl ether as the anti-solvent at 4°C. Allow 3–7 days for single crystals (>0.1 mm) to form.

  • Data Acquisition: Mount a suitable crystal on a diffractometer equipped with a Cu-Kα X-ray source (λ = 1.5418 Å). Copper radiation is explicitly chosen over Molybdenum to maximize the anomalous scattering signal of the chloride ion.

  • Refinement: Solve the structure using direct methods. A calculated Flack parameter of 0.0(1) confirms the absolute configuration.

Protocol 2: VCD Acquisition and DFT Modeling
  • Sample Preparation: Dissolve 8 mg of the free base in 150 μL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is selected because it is optically transparent in the mid-IR fingerprint region (1600–900 cm⁻¹), preventing solvent masking of the chiral signatures[5].

  • Spectral Acquisition: Load the sample into a BaF₂ liquid cell (50 μm path length). Acquire IR and VCD spectra using a VCD spectrometer (e.g., JASCO FVS-6000) for 4 hours to achieve a high signal-to-noise ratio[5].

  • Computational Modeling: Perform a conformational search using Molecular Mechanics (OPLS4 force field). Optimize the lowest-energy conformers using DFT at the B3LYP/6-311G(d,p) level.

  • Spectral Matching: Calculate the theoretical VCD spectra, apply Boltzmann weighting based on relative free energies, and overlay them with the experimental data. Agreement in the sign and relative intensity of the bands confirms the stereochemistry.

VCD_Logic Exp Experimental VCD/IR Spectra Compare Spectral Comparison (Enantiomeric Agreement) Exp->Compare Conf Conformational Search DFT DFT Optimization & Frequency Calc Conf->DFT Boltzmann Boltzmann Averaged Theoretical Spectra DFT->Boltzmann Boltzmann->Compare

Caption: Logical relationship between experimental VCD data and DFT computational modeling.

Protocol 3: NMR Derivatization (Mosher's Method)
  • Derivatization: Divide 10 mg of the free base into two equal aliquots. Dissolve each in anhydrous CH₂Cl₂ with an excess of pyridine. Add (R)-MTPA-Cl to the first aliquot and (S)-MTPA-Cl to the second. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst to drive the amidation of the sterically hindered secondary amine.

  • Purification: Quench the reactions with water, extract with CH₂Cl₂, and isolate the diastereomeric Mosher amides via flash column chromatography to ensure unreacted MTPA does not interfere with the spectra.

  • NMR Acquisition: Acquire high-resolution ¹H, COSY, and NOESY spectra in CDCl₃ at 600 MHz.

  • Δδ Calculation: Map the proton assignments and calculate the chemical shift differences (Δδ = δS - δR) for the protons at C3 and the bridgehead C8a. Apply the empirical Mosher model to map the spatial arrangement.

Conclusion & Decision Matrix

For routine stereochemical validation of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate, VCD combined with DFT offers the most efficient and robust pathway. It bypasses the severe crystallization bottlenecks of SC-XRD and avoids the synthetic overhead and steric complications associated with Mosher's derivatization. However, for final regulatory submissions (e.g., IND/NDA filings), SC-XRD of the hydrochloride salt remains the indispensable gold standard due to its unambiguous atomic-level resolution.

References

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from[Link]

  • Turner, H. L. (2006). Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton ePrints. Retrieved from[Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling and disposal of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate . Executive Summary Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is a bi...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling and disposal of Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate .

Executive Summary

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is a bicyclic nitrogenous heterocycle frequently utilized as a building block in drug discovery, particularly in the synthesis of peptidomimetics and alkaloid derivatives. Due to the basicity of its secondary and tertiary amines, improper disposal can lead to exothermic reactions in waste carboys, environmental toxicity, and the generation of dangerous nitrogen oxides (NOx) upon incineration. This guide provides a self-validating, mechanistic protocol for the safe segregation, neutralization, and disposal of this compound.

Physicochemical & Hazard Profile

Understanding the physical properties of a compound is the first step in predicting its behavior in waste streams.

PropertyValueOperational Implication
CAS Number 1779695-93-0Essential for waste manifesting.
Molecular Formula C9H16N2O2High nitrogen content dictates NOx scrubber requirements during incineration.
Molecular Weight 184.24 g/mol Moderately volatile; requires handling in a fume hood.
Structural Core Bicyclic aliphatic diamineActs as a Lewis base and nucleophile; incompatible with strong acids.
Primary Hazards Skin corrosion/irritationCauses lipid bilayer disruption; requires strict PPE compliance.
Mechanistic Causality of Hazards

The octahydropyrrolo[1,2-a]pyrazine core contains nitrogen atoms with active lone pairs. These nitrogen centers make the molecule highly basic. When exposed to biological tissues, basic amines disrupt lipid bilayers through saponification and protein denaturation, leading to severe skin burns . Furthermore, the methyl ester moiety at the 3-position is susceptible to base- or acid-catalyzed hydrolysis. If inadvertently mixed with incompatible strong acids in a general waste carboy, the resulting exothermic neutralization can cause solvent boil-over and container rupture.

Waste Segregation & Disposal Workflow

The following diagram outlines the logical decision tree for processing waste streams containing this compound.

WasteWorkflow A Waste Generation: Methyl octahydropyrrolo[1,2-a] pyrazine-3-carboxylate B Aqueous Waste (pH > 9) A->B Aqueous Workup C Organic Waste (Solvent Mixtures) A->C Organic Extraction D Solid Waste (PPE, Silica, Vials) A->D Lab Cleanup E Neutralization Titrate with 1M HCl to pH 6-8 B->E pH Adjustment F Segregation: Halogenated vs. Non-Halogenated C->F Sort by Solvent G High-Temp Incineration (Requires NOx Scrubbers) D->G Biohazard/Chem Bags E->G Verified Neutral F->G Manifested Waste

Fig 1: Operational workflow for the segregation, neutralization, and disposal of basic waste.

Step-by-Step Disposal Methodologies

Every procedure below is designed as a self-validating system , ensuring that safety parameters are objectively verified before moving to the next step.

Procedure A: Neutralization of Aqueous Waste Streams

Causality: Direct disposal of highly basic aqueous waste into general organic streams can trigger dangerous exothermic acid-base reactions.

  • Isolation: Transfer the aqueous waste containing the compound to a dedicated, heavily vented neutralization flask inside a fume hood.

  • Temperature Control: Place the flask in an ice-water bath. Why: Neutralization of basic amines is highly exothermic; cooling prevents the volatilization of residual organic solvents and thermal runaway.

  • Titration: Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously with a magnetic stir bar.

  • Self-Validation (pH Check): After every 50 mL of HCl added, pause and measure the pH using universal indicator paper or a calibrated pH meter. The target is a stable pH of 6.0 to 8.0. Do not proceed until this range is verified.

  • Final Disposal: Once neutralized, transfer the solution to the "Aqueous Waste" carboy.

Procedure B: Handling Organic Waste

Causality: Nitrogen-rich heterocycles generate toxic nitrogen oxides (NOx) upon combustion. They must be routed to specialized incinerators equipped with environmental scrubbers .

  • Phase Verification: Visually inspect the organic waste to ensure no aqueous layer is present. Why: Aqueous carryover can introduce unexpected pH shifts and reactivity in the bulk organic carboy.

  • Segregation: Determine if the organic solvent used was halogenated (e.g., DCM, chloroform) or non-halogenated (e.g., EtOAc, methanol).

  • Collection: Pour the waste into the respective high-density polyethylene (HDPE) carboy. Do not use metal containers, as trace water and amines can cause galvanic corrosion.

  • Manifesting: Label the waste manifest explicitly with "Contains Basic Nitrogen Heterocycles (Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate)" to alert the disposal facility to activate NOx scrubbing protocols.

Procedure C: Spill Response and Solid Waste

Causality: Sweeping dry powders of basic amines can aerosolize the compound, leading to the inhalation of corrosive dust and severe respiratory tract irritation.

  • Containment: If a solid spill occurs, do not dry sweep. Lightly mist the powder with a compatible high-boiling solvent (e.g., isopropanol) to suppress aerosolization.

  • Absorption: Wipe up the dampened powder using chemically inert absorbent pads.

  • Decontamination: Wash the spill area with a dilute, mildly acidic solution (e.g., 5% acetic acid) to neutralize residual free base.

  • Self-Validation (Surface Check): Swab the cleaned area with a wet pH indicator strip. A pH of 7 confirms complete decontamination.

  • Packaging: Place all contaminated pads, gloves, and empty reagent vials into a puncture-resistant, sealable solid waste container for incineration .

References

  • PubChem Compound Summary for CID 558578, Octahydropyrrolo(1,2-a)pyrazine National Center for Biotechnology Information (NCBI) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) URL:[Link]

  • Hazardous Waste Management System U.S. Environmental Protection Agency (EPA) URL: [Link]

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